1-Benzylpiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVZVGPYTICZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6295-81-4 (hydrochloride) | |
| Record name | 1-Benzylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80183289 | |
| Record name | 1-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-56-8 | |
| Record name | 1-Benzylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BENZYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HZE16210B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted CNS Mechanism of Action of 1-Benzylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzylpiperidine (BZP) scaffold is a versatile pharmacophore that has given rise to a diverse array of centrally acting agents. Its derivatives have been investigated for a wide range of therapeutic applications, from neurodegenerative diseases to psychostimulant activity. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its analogues within the central nervous system (CNS). It consolidates quantitative pharmacological data, details key experimental protocols for assessing its activity, and visualizes the complex signaling pathways and experimental workflows involved. The primary mechanisms discussed include cholinesterase inhibition, dopamine transporter blockade, and sigma receptor modulation, highlighting the polypharmacological nature of this important chemical class.
Core Mechanisms of Action in the CNS
The CNS effects of this compound derivatives are not attributable to a single mode of action but rather to a combination of interactions with multiple key protein targets. The substitution pattern on both the benzyl and piperidine rings dictates the affinity and selectivity for these targets.
Cholinesterase Inhibition
A significant area of research for this compound derivatives has been in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[1][2] By inhibiting these enzymes, the breakdown of the neurotransmitter acetylcholine is reduced, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes.[1]
Derivatives of this compound have been designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The N-benzyl group often forms π-π stacking interactions with aromatic residues like Trp86 in the CAS and Trp286 and Tyr341 in the PAS.[2]
Monoamine Transporter Inhibition
Many this compound analogues are potent inhibitors of the dopamine transporter (DAT), with varying degrees of selectivity over the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4] This mechanism of action is responsible for the psychostimulant effects observed with some derivatives.[5] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration and duration of dopamine signaling.[6][7] Structure-activity relationship studies have shown that electron-withdrawing groups on the N-benzyl ring can enhance DAT affinity and selectivity.[3][4] The selectivity profile can be modulated to create dual or triple reuptake inhibitors.[8]
Sigma Receptor Modulation
The sigma-1 (σ1) and sigma-2 (σ2) receptors are intracellular chaperone proteins, with the σ1 receptor being particularly abundant at the endoplasmic reticulum-mitochondrion interface.[9][10] These receptors are involved in a wide range of cellular functions, including the regulation of ion channels, calcium signaling, and neuronal plasticity.[9] this compound derivatives have been identified as ligands for both sigma receptor subtypes, acting as either agonists or antagonists.[11] Sigma-1 receptor agonism, for instance, has been linked to neuroprotective effects, potentially through the modulation of NMDA receptor function and the reduction of oxidative stress.[6][7]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and inhibitory concentrations of representative this compound derivatives for their primary CNS targets.
Table 1: Cholinesterase Inhibitory Activity
| Compound | Target | IC50 (µM) | Source |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analogue) | AChE | 0.0057 | |
| Compound 15b (1,3-dimethylbenzimidazolinone derivative) | eeAChE | 0.39 ± 0.11 | [12] |
| Compound 15j (1,3-dimethylbenzimidazolinone derivative) | eqBChE | 0.16 ± 0.04 | [12] |
| Compound 19 (Functionalized piperidine) | AChE | Potent inhibitor | [1] |
| Compound 21 (Functionalized piperidine) | BuChE | Good activity | [1] |
| Compound d5 (N-benzyl piperidine derivative) | HDAC | 0.17 | [13] |
| Compound d5 (N-benzyl piperidine derivative) | AChE | 6.89 | [13] |
| Compound d10 (N-benzyl piperidine derivative) | HDAC | 0.45 | [13] |
| Compound d10 (N-benzyl piperidine derivative) | AChE | 3.22 | [13] |
| Compound 4a (N-benzyl-piperidine derivative) | AChE | 2.08 ± 0.16 | [14] |
| Compound 4a (N-benzyl-piperidine derivative) | BuChE | 7.41 ± 0.44 | [14] |
Table 2: Monoamine Transporter Binding Affinities
| Compound | Target | Ki (nM) | IC50 (nM) | Source |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (5a, R=F) | DAT | - | 17.2 | [4] |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (11b, R=NO2) | DAT | - | 16.4 | [4] |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (13b) | DAT | - | 13.8 | [4] |
| 4-Benzylpiperidine | DAT (release) | - | EC50 = 109 | [15] |
| 4-Benzylpiperidine | NET (release) | - | EC50 = 41.4 | [15] |
| 4-Benzylpiperidine | SERT (release) | - | EC50 = 5,246 | [15] |
Table 3: Sigma Receptor Binding Affinities
| Compound | Target | Ki (nM) | Source |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | hσ1R | 1.45 ± 0.43 | [11] |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | σ2R | >290-fold selectivity | [11] |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ1R | 1.6 | [16] |
Key Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for measuring AChE activity.[5]
Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[5][15]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM ATCI solution in deionized water (prepare fresh)
-
AChE enzyme solution (e.g., 1 U/mL in phosphate buffer)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.[5]
-
-
Pre-incubation: Mix the contents of the wells and incubate the plate for 10-15 minutes at 25°C.[2][5]
-
Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.[5]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[5]
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. The percent inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Dopamine Transporter Radioligand Binding Assay
This assay measures the affinity of a test compound for the dopamine transporter.
Principle: A radiolabeled ligand with known high affinity for DAT (e.g., [3H]WIN 35,428) is incubated with a biological preparation containing DAT (e.g., rat striatal membranes).[17][18] The test compound is added at various concentrations to compete for binding with the radioligand. The amount of radioligand bound to the transporter is measured, and the inhibitory constant (Ki) of the test compound is determined.
Materials:
-
Tissue Preparation: Homogenized membranes from a DAT-rich brain region (e.g., rat striatum) or cells expressing DAT.
-
Radioligand: [3H]WIN 35,428 or another suitable DAT radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test Compound: this compound derivative at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Incubation: In test tubes, combine the membrane preparation, [3H]WIN 35,428 at a concentration near its Kd, and either buffer, the test compound, or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
The IC50 value is determined from a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation :[19] Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Behavioral Pharmacology: Locomotor Activity Assay
This in vivo assay assesses the stimulant or depressant effects of a compound on the CNS.[4]
Principle: The spontaneous movement of an animal (e.g., a mouse) in a novel environment is recorded over a period of time.[20][21] An increase in locomotor activity is indicative of a stimulant effect, while a decrease suggests a depressant or sedative effect.
Materials:
-
Test animals (e.g., mice).
-
Locomotor activity chambers equipped with infrared beams or video tracking software.
-
Test compound (this compound derivative) and vehicle control.
-
Injection supplies (syringes, needles).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On a day prior to testing, habituate the animals to the locomotor activity chambers and handling/injection procedures.[4]
-
Administration: Administer the test compound or vehicle to the animals via a chosen route (e.g., intraperitoneal injection).
-
Testing: Immediately place the animal into the locomotor activity chamber.
-
Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 30-60 minutes). Data is often binned into time intervals (e.g., 5 minutes) to observe the time course of the drug's effect.[4]
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Workflows
Dopaminergic Synapse and DAT Inhibition
The following diagram illustrates the normal functioning of a dopaminergic synapse and the mechanism of action of a this compound-based dopamine reuptake inhibitor.
Caption: Dopamine reuptake inhibition by a this compound derivative.
Sigma-1 Receptor Signaling Pathway
This diagram outlines the signaling cascade initiated by the activation of the sigma-1 receptor.
Caption: Agonist-induced activation of the sigma-1 receptor signaling pathway.
Experimental Workflow for CNS Target Validation
The following diagram provides a logical workflow for the preclinical evaluation of a novel this compound derivative.
Caption: Preclinical experimental workflow for this compound derivatives.
Conclusion
The this compound scaffold represents a privileged structure in CNS drug discovery, capable of interacting with multiple, distinct pharmacological targets. The polypharmacological profile of its derivatives, encompassing cholinesterase inhibition, monoamine reuptake blockade, and sigma receptor modulation, provides a rich landscape for the development of novel therapeutics. A thorough understanding of these individual mechanisms of action, facilitated by the quantitative assays and experimental protocols detailed in this guide, is essential for the rational design of next-generation CNS agents with improved efficacy and selectivity. The continued exploration of the structure-activity relationships within this chemical class holds significant promise for addressing the complex pathologies of various neurological and psychiatric disorders.
References
- 1. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 3. Design, Synthesis, and Evaluation of this compound and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. va.gov [va.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Role of MAPK and Dopaminergic Synapse Signaling Pathways in Antidepressant Effect of Electroacupuncture Pretreatment in Chronic Restraint Stress Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.penchant.bio [labs.penchant.bio]
- 11. [PDF] A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 20. google.com [google.com]
- 21. youtube.com [youtube.com]
1-Benzylpiperidine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperidine (N-BP), a secondary amine featuring a piperidine ring N-substituted with a benzyl group, stands as a cornerstone in medicinal chemistry and organic synthesis.[1] Its unique structural attributes, including a basic nitrogen atom and a hydrophobic benzyl moiety, render it a privileged scaffold in the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of this compound as a synthetic building block, detailing its physicochemical properties, synthesis, and diverse reactions. Furthermore, it explores its critical role in the development of pharmaceuticals targeting a wide range of diseases, from neurological disorders to cancer. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further innovation.
Physicochemical and Spectroscopic Properties
This compound is a colorless to slightly yellow clear liquid under standard conditions.[1] Its fundamental properties are summarized in the table below, compiled from various sources. This data is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N | [1][4] |
| Molecular Weight | 175.27 g/mol | [1][4] |
| CAS Number | 2905-56-8 | [1][4] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Boiling Point | 66 °C / 0.5 mmHg; 120-123 °C / 9 mmHg | [1][5] |
| Melting Point | 178-179 °C | [5] |
| Density | 0.95 - 0.96 g/cm³ | [1][5] |
| Refractive Index (n20D) | 1.53 | [1] |
| pKa | 9.02 ± 0.10 | [5] |
| Water Solubility | Insoluble | [5] |
Spectroscopic data is essential for the identification and structural elucidation of this compound and its derivatives.
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR (400 MHz, DMSO) | δ = 7.32-7.28 (m, 4H), 7.24-7.20 (m, 3H), 3.24 (s, 1H), 2.29 (s, 1H) | [6] |
| ¹³C NMR (100 MHz, DMSO) | δ = 138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51 | [6] |
| IR Spectra | Vapor phase IR spectra available. | [4] |
| Mass Spectrometry (GC-MS) | Available through NIST Mass Spectrometry Data Center. | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the most common being the N-alkylation of piperidine with a benzyl halide.
N-Alkylation of Piperidine
A prevalent method involves the reaction of piperidine with benzyl chloride.[7] This straightforward approach provides a high yield of the desired product.
Experimental Protocol: N-Alkylation of Piperidine with Benzyl Chloride
-
Materials: Piperidine, benzyl chloride, potassium carbonate (K₂CO₃), absolute ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) by warming to 65°C.[7]
-
Add piperazine dihydrochloride monohydrate (0.125 mole) to the solution and continue warming and swirling until dissolved.[7]
-
While maintaining the temperature at 65°C, add recently distilled benzyl chloride (0.125 mole) dropwise over 5 minutes with vigorous stirring.[7]
-
Continue stirring the reaction mixture at 65°C for an additional 25 minutes.[7] The product will begin to precipitate as white needles.[7]
-
Cool the mixture in an ice bath for 30 minutes to complete precipitation.[7]
-
Collect the crystals by suction filtration and wash with ice-cold absolute ethanol.[7]
-
To isolate the free base, the resulting dihydrochloride salt is dissolved in water, made alkaline (pH > 12) with 5N sodium hydroxide, and then extracted with chloroform.[7]
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[7]
-
Purify the resulting oil by distillation under reduced pressure to obtain pure this compound.[7]
-
Reductive Amination
An alternative, eco-friendly approach is the reductive alkylation of benzaldehyde with piperidine. This method often utilizes a catalyst, such as platinum nanowires, and a reducing agent.
Experimental Protocol: Reductive Amination of Benzaldehyde with Piperidine
-
Materials: Benzaldehyde (5 mmol), piperidine (5.5 mmol), ethanol (10 mL), Pt/C (20%) catalyst (24.5 mg).[6]
-
Procedure:
-
Combine benzaldehyde, piperidine, and ethanol in a reaction vessel.
-
Add the Pt/C catalyst to the mixture.
-
The reaction is carried out under a hydrogen atmosphere (pressure and temperature conditions may vary depending on the specific literature procedure).
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated.
-
The residue is then purified, typically by column chromatography, to yield this compound.
-
This compound in Organic Synthesis
This compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly those with pharmacological relevance.[1] The benzyl group can act as a protecting group for the piperidine nitrogen, which can be removed later in a synthetic sequence, or it can be an integral part of the final molecule's pharmacophore.
Synthesis of Substituted Piperidines
The piperidine ring of this compound can be further functionalized at various positions. For example, 1-benzyl-4-piperidone is a key starting material for the synthesis of 4-arylpiperidines via reactions like the Shapiro reaction followed by cross-coupling.[8]
Synthesis of this compound-4-carboxaldehyde
This compound-4-carboxaldehyde is a crucial intermediate in the synthesis of the anti-Alzheimer's drug Donepezil (E2020).[9] One method for its preparation involves the oxidation of (1-benzyl-4-piperidyl)methanol.[9]
Experimental Protocol: Oxidation of (1-Benzyl-4-piperidyl)methanol
-
Materials: (1-Benzyl-4-piperidyl)methanol, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate, sodium bromide, dichloromethane.[9]
-
Procedure:
-
(1-Benzyl-4-piperidyl)methanol is used as the starting material.[9]
-
The oxidation is carried out in a solvent such as dichloromethane.[9]
-
The oxidizing system consists of TEMPO, sodium periodate, and sodium bromide.[9]
-
The reaction is typically run at a temperature between 0 °C and 40 °C, with a preferred range of 20 °C to 25 °C.[9]
-
The reaction time can vary from 5 to 12 hours.[9]
-
The molar ratio of the reagents is crucial for optimal yield and purity.[9]
-
Upon completion, the product, this compound-4-carboxaldehyde, is isolated. The method is reported to yield a product of high purity that can be used directly in subsequent steps without further purification.[9]
-
Applications in Drug Discovery and Development
The N-benzylpiperidine motif is a common feature in numerous approved drugs and clinical candidates due to its ability to engage in crucial cation-π interactions with target proteins and to allow for stereochemical optimization of potency and toxicity.[3][10]
Neurological Disorders
Derivatives of this compound are extensively explored for their potential in treating neurological conditions.[1]
-
Alzheimer's Disease: The N-benzylpiperidine moiety is a key component of Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[10][11] Research continues to explore novel this compound derivatives as dual-target inhibitors of both AChE and the serotonin transporter (SERT) to address both cognitive and depressive symptoms of the disease.[11]
-
Sigma Receptor Ligands: 1-Aralkyl-4-benzylpiperidine derivatives have shown high affinity for σ₁ receptors, which are implicated in various central nervous system disorders.[12]
Analgesics
The this compound scaffold is fundamental to potent opioid analgesics like fentanyl.[2] Modifications to the N-benzyl group and substitutions at the 4-position of the piperidine ring are used to fine-tune the affinity and selectivity for different opioid receptors.[2]
Other Therapeutic Areas
-
Antiviral Agents: N-benzyl-4,4-disubstituted piperidines have been identified as promising fusion inhibitors for the influenza virus.[2]
-
Anticancer Agents: Piperidine moieties are frequently incorporated into the design of anticancer drugs.[13]
-
Enzyme Inhibition: Benzylpiperidine and benzylpiperazine derivatives have been developed as reversible monoacylglycerol lipase (MAGL) inhibitors, which have therapeutic potential.[14]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound derivatives is crucial for rational drug design.[2]
-
Substitutions on the N-Benzyl Group: Altering the phenyl ring of the benzyl group can significantly impact biological activity. For instance, electron-withdrawing groups like halogens at the para position can enhance binding affinity and potency for certain targets.[2]
-
Modifications at the Piperidine Ring: The 4-position of the piperidine ring is a common site for introducing diverse functional groups to modulate activity and selectivity.[2]
Conclusion
This compound has firmly established itself as a versatile and valuable building block in the realm of organic synthesis and medicinal chemistry. Its structural simplicity, coupled with the ability to introduce a wide range of functional groups, has led to the development of numerous biologically active compounds. From its central role in established drugs like Donepezil to its continuous exploration in the design of novel therapeutics for a multitude of diseases, the this compound scaffold continues to be a focal point of research. The detailed synthetic protocols and structure-activity relationship insights provided in this guide aim to empower researchers to further harness the potential of this remarkable molecule in the ongoing quest for new and improved medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102079720B - Method for preparing this compound-4-carboxaldehyde - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of this compound and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 14. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1-Benzylpiperidine Scaffold: A Privileged Motif in Neuropharmacology and Beyond
An In-depth Technical Guide on the Structure-Activity Relationship of 1-Benzylpiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The this compound moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its ability to interact with a wide array of biological targets, particularly within the central nervous system.[1] Its inherent structural features—a basic piperidine nitrogen and an aromatic benzyl group—provide a versatile platform for designing potent and selective ligands. This guide delves into the critical structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their role as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, alongside their interactions with other key neurological targets.
Core Structure-Activity Relationships
The biological activity of this compound derivatives can be finely tuned by strategic modifications at three primary locations: the N-benzyl group, the piperidine ring itself, and the substituent at the 4-position of the piperidine ring.
N-Benzyl Group Modifications
Substitutions on the phenyl ring of the benzyl group significantly influence binding affinity and potency. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), particularly at the para-position, have been shown to enhance activity in various contexts, including for opioid receptor ligands.[1] This suggests that the electronic properties and steric fit of this group are crucial for optimal interaction with the target protein.
Piperidine Ring Modifications
The 4-position of the piperidine ring is a key site for introducing diversity and modulating the pharmacological profile of the molecule.[1] The nature of the substituent at this position dictates the specific interactions with the target protein. For instance, in the context of AChE inhibitors, this position is often occupied by a group that can interact with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the enzyme.
This compound Derivatives as Acetylcholinesterase Inhibitors
A significant body of research has focused on this compound derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the cholinergic hypothesis of Alzheimer's disease.[2] Donepezil, a clinically used AChE inhibitor, features the this compound scaffold.[3][4]
Quantitative SAR Data for AChE and BuChE Inhibition
The following table summarizes the in vitro inhibitory activities of various this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound | R (Substitution on Benzyl Ring) | X (Linker) | Y (Terminal Group) | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Donepezil (E2020) | 5,6-dimethoxy (on indanone) | -CH2- | Indanone | 0.0057 | - | [5] |
| 15b | Unsubstituted | -CH2-CH2- | 1,3-dimethylbenzimidazolinone | 0.39 | - | [6][7] |
| 15j | Unsubstituted | -CH2-CH2- | 1,3-dimethylbenzimidazolinone | - | 0.16 | [6][7] |
| 21 | Unsubstituted | -CH2-CH2-N(CH3)CO- | 4'-(benzylsulfonyl)benzoyl | 0.00056 | - | [8] |
| 19 | Unsubstituted | -CH2-CH2- | 4-(benzoylamino)phthalimido | 0.0012 | - | [9] |
| 5 | Unsubstituted | -COO- | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl | 0.03 | - | [10] |
| 20 | Unsubstituted | -CONH- | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 | - | [10] |
| 28 | Unsubstituted | -CONH- | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 | - | [10] |
| 4a | Unsubstituted | Designed Linker | Modified Donepezil Moiety | 2.08 | 7.41 | [11] |
| 4e | Unsubstituted | -CONH- | 5-arylisoxazole | 16.07 | 15.16 | [12] |
| d5 | Unsubstituted | Designed Linker | HDAC inhibitor moiety | 6.89 | - | [13] |
| d10 | Unsubstituted | Designed Linker | HDAC inhibitor moiety | 3.22 | - | [13] |
Note: "-" indicates data not reported or not applicable.
Key SAR Insights for AChE Inhibition:
-
Bulky Substituents: The introduction of bulky moieties at the para position of a terminal benzamide group can substantially increase anti-AChE activity.[8]
-
Amide N-Substitution: Alkylation or arylation of the nitrogen atom of a terminal benzamide group dramatically enhances potency.[8]
-
Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen is crucial for activity, as demonstrated by the near inactivity of N-benzoylpiperidine derivatives.[8]
-
Rigid Analogues: Creating rigid analogues of flexible derivatives, such as replacing an N-benzoylaminoethyl group with an isoindoline moiety, can lead to more potent compounds.[5]
-
Linker Modification: Replacing an ester linker with a more metabolically stable amide linker can be a successful strategy.[10]
-
Multi-target Approach: The this compound scaffold can be incorporated into hybrid molecules that target multiple aspects of Alzheimer's disease pathology, such as AChE and β-secretase-1 (BACE-1) or histone deacetylase (HDAC).[13][14]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to measure AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
AChE solution (from electric eel, Electrophorus electricus) prepared in phosphate buffer.
-
Acetylthiocholine iodide (ATCI) solution (substrate) prepared in phosphate buffer.
-
DTNB solution prepared in phosphate buffer.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of phosphate buffer, the test compound solution (or vehicle for control), and the AChE solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing SAR and Experimental Workflows
To better understand the relationships and processes described, the following diagrams are provided.
Caption: General SAR of this compound Derivatives.
Caption: Workflow for AChE Inhibition Assay (Ellman's Method).
Beyond Acetylcholinesterase: Other Targets
The versatility of the this compound scaffold extends to other important neurological targets.
Opioid Receptors
The 4-anilidopiperidine substructure, a derivative of this compound, is a key feature of potent opioid analgesics like fentanyl.[1] Modifications to both the N-benzyl group and the 4-position substituent are critical for fine-tuning the affinity and selectivity for µ, δ, and κ opioid receptors.[1] Dual-acting µ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands based on the benzylpiperidine scaffold have shown promise in producing strong antinociceptive effects with reduced opioid-related side effects.[15]
Sigma Receptors
1-Aralkyl-4-benzylpiperidine derivatives have demonstrated a strong affinity for σ1 receptors.[16] Quantitative SAR studies suggest that σ1 binding is driven by hydrophobic interactions.[16] The basic nitrogen of the piperidine ring is a key interaction point, while the benzyl group participates in π-π stacking.[17]
Conclusion
The this compound scaffold remains a highly valuable and "privileged" structure in modern drug discovery. The extensive research into its structure-activity relationships, particularly in the context of acetylcholinesterase inhibition for Alzheimer's disease, has provided a deep understanding of how to modulate its pharmacological properties. The key takeaways for researchers are the critical roles of substitutions on the N-benzyl ring, the nature of the substituent at the 4-position of the piperidine ring, and the overall stereochemistry of the molecule. As research continues to explore multi-target-directed ligands, the this compound scaffold is poised to be a foundational element in the development of novel therapeutics for a range of complex diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Secure Verification [cer.ihtm.bg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]
- 10. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
The Pivotal Role of the 1-Benzylpiperidine Scaffold in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylpiperidine motif stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its unique structural features, combining a basic piperidine ring with a lipophilic benzyl group, confer favorable pharmacokinetic and pharmacodynamic properties, making it a versatile template for the design of novel therapeutics targeting a wide array of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies.
A Versatile Scaffold for Diverse Therapeutic Targets
The this compound core has been successfully exploited to develop potent and selective ligands for various biological targets, primarily within the central nervous system (CNS). Its derivatives have shown significant promise as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, as ligands for sigma receptors implicated in neurological and psychiatric disorders, and as modulators of dopamine, opioid, and calcium channels.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
One of the most notable applications of the this compound scaffold is in the development of AChE inhibitors. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds help to alleviate the cognitive symptoms of Alzheimer's disease. The prototypical example is Donepezil, a blockbuster drug that features the this compound moiety as a key structural element.
Key this compound-Based AChE Inhibitors and their Activities:
| Compound Name/Reference | Target | IC50 (nM) | Selectivity (AChE/BuChE) | Citation |
| Donepezil (E2020) | AChE | 5.7 | 1250 | [1] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 | 18,000 | [2] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | 1.2 | ~34,700 | [3] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 410 | - | [4] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5940 | - | [4] |
Sigma Receptor Ligands
Sigma receptors, particularly the σ1 subtype, are involved in a variety of cellular functions and are considered promising targets for the treatment of neurological disorders, including neuropathic pain, depression, and neurodegenerative diseases. The this compound scaffold has been extensively used to develop high-affinity sigma receptor ligands.
Affinity of this compound Derivatives for Sigma Receptors:
| Compound Reference | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Citation |
| Compound 9aa (1-(4-methoxyphenyl)-4-(4-benzylpiperidin-1-yl)butan-1-one) | 1.8 | 16.2 | 9 | [5] |
| Compound 9ba (1-(4-fluorophenyl)-4-(4-benzylpiperazin-1-yl)butan-1-one) | 3.2 | 28.8 | 9 | [5] |
| Compound with BFP moiety | 10.9 | 142.9 | 13.1 | [6] |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | 1.45 | 420.5 | 290 | [7] |
Other CNS-Active Agents
The versatility of the this compound scaffold extends to other CNS targets, including dopamine transporters and opioid receptors, highlighting its potential in the development of treatments for conditions like Parkinson's disease, addiction, and pain.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the N-alkylation of a pre-functionalized piperidine ring with a suitable benzyl halide.
General Procedure for the Synthesis of 1-Aralkyl-4-Benzylpiperidine Derivatives:
A solution of the appropriate tosylate (1.5 mmol) and 4-benzylpiperidine (4.5 mmol) in toluene (10 mL) is refluxed for 12 hours. After cooling, the solution is treated with a saturated solution of K2CO3 until an alkaline pH is reached and then extracted with CH2Cl2 (4 x 20 mL). The combined organic phases are dried over Na2SO4, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[5]
Synthesis of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil):
The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with this compound-4-carboxaldehyde, followed by reduction of the resulting intermediate.[1]
In Vitro Biological Assays
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm. The inhibitory activity of a test compound is determined by measuring the reduction in the rate of this color change.[9]
Sigma Receptor Binding Assay:
The affinity of compounds for sigma receptors is typically determined using a competitive radioligand binding assay. This involves incubating cell membranes expressing the receptor with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the Ki value (inhibitory constant) is calculated, which represents the affinity of the compound for the receptor.[5][6]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):
This in vitro assay is used to predict the blood-brain barrier permeability of a compound. It measures the passive diffusion of a compound from a donor compartment, through an artificial membrane coated with brain lipids, to an acceptor compartment. The concentration of the compound in both compartments is measured after a specific incubation time to determine the permeability coefficient.[10]
In Vivo Behavioral Assays
Scopolamine-Induced Cognitive Impairment Model:
This model is used to evaluate the potential of compounds to improve cognitive function. Rodents are treated with scopolamine, a muscarinic antagonist that induces memory deficits. The test compound is then administered, and the animal's performance in a memory task, such as the Morris water maze or Y-maze, is assessed to determine if the compound can reverse the scopolamine-induced cognitive impairment.[10]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the benzyl and piperidine rings.
-
Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzyl group can modulate binding affinity and selectivity. For example, electron-withdrawing groups can sometimes enhance activity.[11]
-
Substituents on the Piperidine Ring: Modifications at the 4-position of the piperidine ring are particularly common and have a profound impact on the pharmacological profile. Introducing different functional groups at this position allows for the fine-tuning of interactions with the target protein.[11]
-
Linker between the Rings: The nature and length of the linker connecting the piperidine ring to other pharmacophoric elements are crucial for optimal orientation within the binding pocket.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of clinically successful and promising drug candidates. The ongoing exploration of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapies for a variety of human diseases. This guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery through the strategic application of this privileged structural motif.
References
- 1. benchchem.com [benchchem.com]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. This compound-4-carbonitrile hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
Spectroscopic Analysis of 1-Benzylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Benzylpiperidine, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Data Presentation
The quantitative spectroscopic data for this compound is summarized in the tables below for clear comparison and reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 3.49 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |
| 2.35 - 2.45 | Multiplet | 4H | Equatorial protons on piperidine ring (C₂-H, C₆-H) |
| 1.55 - 1.65 | Multiplet | 4H | Axial protons on piperidine ring (C₃-H, C₅-H) |
| 1.40 - 1.50 | Multiplet | 2H | Protons at C₄ of piperidine ring |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 138.63 | Quaternary aromatic carbon (C-1' of benzyl group) |
| 129.35 | Aromatic CH (C-2' and C-6' of benzyl group) |
| 128.19 | Aromatic CH (C-3' and C-5' of benzyl group) |
| 126.94 | Aromatic CH (C-4' of benzyl group) |
| 64.02 | Benzylic carbon (-CH₂-Ph) |
| 54.59 | Piperidine carbons adjacent to nitrogen (C-2 and C-6) |
| 26.08 | Piperidine carbons (C-3 and C-5) |
| 24.51 | Piperidine carbon (C-4) |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3050 - 3020 | Medium | Aromatic C-H stretch |
| 2930 - 2800 | Strong | Aliphatic C-H stretch (piperidine and benzyl CH₂) |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| 1440 | Medium | CH₂ scissoring |
| 1150 - 1000 | Medium | C-N stretch |
| 740, 700 | Strong | Aromatic C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data (GC-MS) for this compound [1]
| m/z | Relative Intensity | Assignment |
| 175 | Moderate | Molecular ion [M]⁺ |
| 174 | High | [M-H]⁺ |
| 98 | High | [C₆H₁₂N]⁺ (piperidine ring fragment) |
| 91 | Highest | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: A solution of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
A standard single-pulse experiment is performed.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
8 to 16 scans are typically co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of liquid this compound to identify its functional groups.
Methodology:
-
Sample Preparation: As a neat liquid, a single drop of this compound is placed directly onto the surface of an Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared between two salt plates (NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or salt plates is recorded.
-
The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and correlated with known functional group frequencies.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
-
GC Separation:
-
A small volume of the sample solution (e.g., 1 µL) is injected into the GC.
-
A suitable capillary column (e.g., a non-polar or medium-polarity column) is used for separation.
-
The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure elution of the compound.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are ionized by electron impact (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A mass spectrum is recorded for the chromatographic peak corresponding to this compound.
-
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.
Mandatory Visualizations
The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its spectroscopic analysis.
Caption: Chemical Structure of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Neuropharmacological Properties of the 1-Benzylpiperidine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylpiperidine moiety is a versatile and privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds targeting the central nervous system (CNS). Its unique combination of a basic piperidine ring and an aromatic benzyl group allows for diverse interactions with various biological targets, leading to a wide spectrum of neuropharmacological activities. This technical guide provides an in-depth overview of the neuropharmacological properties of this compound derivatives, focusing on their interactions with key CNS targets, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Core Neuropharmacological Targets
The this compound scaffold has been extensively explored for its ability to modulate the activity of several critical CNS targets. The primary areas of investigation include:
-
Cholinesterases (AChE and BChE): A significant number of this compound derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other cognitive disorders.
-
Sigma Receptors (σ1 and σ2): The this compound framework is a common feature in high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are involved in a variety of cellular functions, and their modulation has shown potential in the treatment of neurodegenerative diseases, pain, and psychiatric disorders.
-
NMDA Receptors: Certain this compound derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. This activity is relevant for the treatment of conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases.
-
Dopamine Receptors: The scaffold has also been incorporated into ligands targeting dopamine receptors, particularly the D2 subtype. These compounds have potential applications in the treatment of psychosis and other disorders involving dopaminergic dysregulation.
-
Serotonin Transporter (SERT): Several this compound analogues have been designed as inhibitors of the serotonin transporter, a primary target for antidepressant medications.
Quantitative Data Summary
The following tables summarize the in vitro activities of representative this compound derivatives against their respective neuropharmacological targets. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives
| Compound | Target | IC50 (µM) | Source |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | 0.0012 | [1] |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.00056 | [2] |
| Compound 15b (a 1,3-dimethylbenzimidazolinone derivative) | eeAChE | 0.39 | [3][4] |
| Compound 15j (a 1,3-dimethylbenzimidazolinone derivative) | eqBChE | 0.16 | [3][4] |
| Compound 19 (a 2-phenylacetate derivative) | AChE | 5.10 | [5] |
| Compound 19 (a 2-phenylacetate derivative) | BuChE | 26.78 | [5] |
| 1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 | [6] |
| 1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 | [6] |
Table 2: Sigma Receptor Binding Affinity of this compound and Related Derivatives
| Compound | Target | Ki (nM) | Source |
| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | hσ1 | 1.45 | [7] |
| Compound 1 (a benzylpiperazine derivative) | σ1 | 3.2 | [8] |
| Compound 15 (a benzylpiperazine derivative) | σ1 | 1.6 | [9] |
| Compound 15 (a benzylpiperazine derivative) | σ2 | 1418 | [9] |
| N-[(4-methoxyphenoxy)ethyl]piperidine derivative 1b | σ1 | 0.89 | [10] |
| N-[(4-chlorophenoxy)ethyl]piperidine derivative 1a | σ1 | 0.86 | [10] |
Table 3: NMDA Receptor Antagonist Activity of this compound Derivatives
| Compound | Target | IC50 (µM) | Source |
| 4-[4-(4-Benzylpiperidin-1-yl)but-1-ynyl]phenol (8) | NR1A/2B | 0.17 | [11] |
| 4-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]phenol (9) | NR1A/2B | 0.10 | [11] |
| 5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-one (46b) | NR1A/2B | 0.0053 | [11] |
Table 4: Dopamine and Serotonin Transporter Binding Affinity of this compound Derivatives
| Compound | Target | Ki (nM) | Source |
| A 4-benzylpiperidine carboxamide derivative | SERT | - | [12] |
| A 4-benzylpiperidine carboxamide derivative | NET | - | [12] |
| DSP-1053 | SERT | Potent Inhibitor | [13] |
| Compound 21 (a 2,2-diphenylacetate derivative) | SERT | 25500 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols used to characterize the neuropharmacological properties of this compound derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.[14][15][16]
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color formation is proportional to the enzyme activity.
Protocol Outline:
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide), and enzyme solution (AChE or BChE).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, test compound solution (at various concentrations), and enzyme solution.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][17][18][19][20][21][22][23]
Principle: A radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) is incubated with a biological preparation containing the receptor (e.g., cell membranes, brain homogenates). A test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).
General Protocol Outline:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In assay tubes or a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]N-methylspiperone for D2 receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanistic Diagrams
Understanding the downstream signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanisms of action.
Acetylcholinesterase Inhibition
AChE inhibitors prevent the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing the concentration and duration of action of ACh at cholinergic receptors (muscarinic and nicotinic). This leads to enhanced cholinergic neurotransmission.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Sigma-1 Receptor Modulation
Sigma-1 receptors are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon stimulation by agonists, they can translocate and interact with various ion channels and signaling proteins to modulate cellular functions, including calcium signaling, oxidative stress, and neuronal plasticity.[3][9][16][19][24]
Caption: Sigma-1 Receptor Signaling Pathway.
NMDA Receptor Antagonism
NMDA receptor antagonists block the ion channel of the receptor, preventing the influx of Ca²⁺. This can be neuroprotective in conditions of excitotoxicity where excessive glutamate release leads to neuronal damage. This antagonism can interfere with downstream signaling cascades such as the ERK1/2 pathway.[7][11][14][25][26]
Caption: NMDA Receptor Antagonist Signaling.
Synthetic Workflow
The synthesis of this compound derivatives typically involves two main strategies: direct N-alkylation or reductive amination.
References
- 1. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 4. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. What are SERT inhibitors and how do they work? [synapse.patsnap.com]
- 6. How Antidepressants Block Serotonin Transport [als.lbl.gov]
- 7. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization [mdpi.com]
- 9. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medlink.com [medlink.com]
- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pnas.org [pnas.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. mdpi.com [mdpi.com]
- 17. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 18. Design, Synthesis, and Evaluation of this compound and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Receptor-Ligand Binding Assays [labome.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NMDA receptor - Wikipedia [en.wikipedia.org]
The 1-Benzylpiperidine Scaffold: A Privileged Structure in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-benzylpiperidine (N-BP) motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas.[1] Its unique combination of structural flexibility and defined three-dimensional geometry allows it to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity and specificity. This guide provides a comprehensive overview of the this compound scaffold, its applications, the synthesis of its derivatives, and the experimental evaluation of their biological activities.
The Privileged Nature of the this compound Scaffold
The N-benzylpiperidine scaffold's privileged status stems from several key physicochemical properties. Its structural flexibility and three-dimensional nature are paramount, allowing for optimal positioning of substituents to interact with target proteins. The basic nitrogen atom of the piperidine ring can form crucial ionic or hydrogen bond interactions with negatively charged residues in receptor binding pockets, while the benzyl group provides a platform for vital hydrophobic and π-stacking interactions.[1] This adaptability makes the N-BP motif a powerful tool for medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates.
Therapeutic Applications of this compound Derivatives
The versatility of the this compound scaffold is evident in the broad spectrum of its therapeutic applications. Derivatives of this privileged structure have shown significant promise in the treatment of a variety of diseases, most notably in the central nervous system.
Alzheimer's Disease and Neurodegenerative Disorders
A prominent application of the this compound scaffold is in the development of treatments for Alzheimer's disease. The landmark drug Donepezil features this core structure and functions as a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, thereby improving cognitive function.[2] Numerous studies have focused on synthesizing and evaluating novel this compound derivatives as even more effective cholinesterase inhibitors.[3][4][5][6]
Pain Management
This compound derivatives have also been extensively explored as potent analgesics, particularly as ligands for opioid and sigma receptors. Dual-acting μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists are of particular interest, as this combination has the potential to provide strong pain relief while mitigating the adverse side effects commonly associated with traditional opioids.
Other Therapeutic Areas
Beyond neurodegenerative diseases and pain management, the this compound scaffold has been incorporated into molecules targeting a range of other conditions, including:
-
Cancer: Certain derivatives have shown antiproliferative properties.
-
Inflammation: The scaffold is present in molecules designed as monoacylglycerol lipase (MAGL) inhibitors, which play a role in inflammatory processes.
-
HIV: this compound derivatives have been investigated as CCR5 antagonists for the treatment of HIV.
Quantitative Data on this compound Derivatives
The following tables summarize the biological activities of various this compound derivatives, providing a comparative overview of their potency against different targets.
| Compound | Target | IC50 (µM) | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 0.03 ± 0.07 | [3] |
| Compound 28 | Acetylcholinesterase (AChE) | 0.41 ± 1.25 | [3] |
| Compound 20 | Acetylcholinesterase (AChE) | 5.94 ± 1.08 | [3] |
| Compound 9j | Butyrylcholinesterase (BChE) | 3.71 ± 1.88 | [4] |
| Compound 15b | Acetylcholinesterase (eeAChE) | 0.39 ± 0.11 | [5] |
| Compound 15j | Butyrylcholinesterase (eqBChE) | 0.16 ± 0.04 | [5] |
| Compound 15b | Human Acetylcholinesterase (huAChE) | 1.49 ± 0.43 | [4] |
| Compound 15b | Human Butyrylcholinesterase (huBChE) | 1.33 ± 0.55 | [4] |
| Compound 15j | Human Acetylcholinesterase (huAChE) | 1.25 ± 0.48 | [4] |
| Compound 15j | Human Butyrylcholinesterase (huBChE) | 0.66 ± 0.22 | [4] |
| Compound 7 | Acetylcholinesterase (AChE) | 28 - 41 | [7] |
| Compound 19 | Acetylcholinesterase (AChE) | 5.10 ± 0.24 | [7] |
| Compound 19 | Butyrylcholinesterase (BuChE) | 26.78 ± 0.81 | [7] |
| Compound | Target | Ki (µM) | Reference |
| Compound 3 | Sigma-1 Receptor (σ1R) | 0.00036 | |
| Compound 9 | Sigma-1 Receptor (σ1R) | 0.0177 | |
| Compound 20 | Sigma-1 Receptor (σ1R) | 0.006 | |
| Haloperidol | Sigma-1 Receptor (σ1R) | 0.0045 | [8] |
| 3-PPP | Sigma-1 Receptor (σ1R) | 0.253 | [8] |
| PD-144418 | Sigma-1 Receptor (σ1R) | 0.0189 | [8] |
| (+)-SK&F 10047 | Sigma-1 Receptor (σ1R) | 4.868 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives. Below are representative protocols for key experiments.
Synthesis of 1-Benzyl-4-piperidone
A foundational precursor for many this compound derivatives is 1-benzyl-4-piperidone. A common synthetic route involves the following steps:
-
A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry N,N-dimethylformamide (DMF) (25 mL) is stirred for 30 minutes at room temperature.
-
Benzyl bromide (2 mL, 16.82 mmol) is added dropwise to the reaction mixture.
-
The mixture is heated at 65 °C for 14 hours.
-
After cooling to room temperature, the reaction mixture is filtered and quenched with ice water (25 mL).
-
The resulting mixture is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are washed with water (2 x 15 mL) followed by brine (20 mL).
-
The organic phase is dried over anhydrous sodium sulphate and the solvent is evaporated to yield 1-benzyl-4-piperidone.[9]
General Procedure for the Synthesis of Donepezil
Donepezil can be synthesized through the following procedure:
-
A solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) is stirred under an inert atmosphere at room temperature.
-
Sodium hydroxide flakes (12.8 g, 0.32 mol) are slowly added, followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol).
-
The mixture is stirred at room temperature for 3 hours.
-
The solid formed is filtered, washed with 5% acetic acid and then with methanol, and dried.
-
The obtained solid (34 g) is refluxed with DMF (50 mL).[2]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound derivatives against AChE is commonly determined using a modified Ellman's method:
-
In a 96-well plate, add 20 µL of test compound solution and 20 µL of AChE (0.36 U/mL) in sodium phosphate buffer (pH 8.0).
-
The mixture is incubated for 15 minutes at 25 °C.
-
The reaction is initiated by adding a 40 µL mixture of 20 µL of 0.5 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 20 µL of 0.71 mM acetylthiocholine iodide (ATCI).
-
The hydrolysis of acetylthiocholine is monitored by measuring the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 10 seconds for 10 minutes using a microplate reader.
-
The percent inhibition is calculated, and IC50 values are determined from concentration-response curves.
Radioligand Binding Assay for Sigma-1 Receptors
The binding affinity of compounds for the sigma-1 receptor can be determined through radioligand binding assays:
-
Membrane Preparation: Guinea pig liver membranes, which are rich in sigma-1 receptors, are prepared by homogenization and centrifugation.[10]
-
Saturation Binding Assay: To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, increasing concentrations of a radiolabeled sigma-1 ligand (e.g., [³H]-(+)-pentazocine) are incubated with the membrane preparation.[10][11]
-
Competition Binding Assay: To determine the affinity (Ki) of a test compound, a fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.[10][11]
-
Incubation and Filtration: The binding reactions are incubated to reach equilibrium and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[12]
-
Radioactivity Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine Bmax, Kd, IC50, and Ki values.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the role of this compound derivatives in drug discovery.
Caption: Privileged Structure-Based Drug Discovery Workflow.
Caption: Neuroprotective Signaling Pathways of Donepezil.
Caption: Dual MOR Agonist / σ1R Antagonist Signaling.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile privileged structure in drug discovery. Its inherent properties make it an ideal starting point for the design of novel therapeutics targeting a wide array of diseases. The ongoing exploration of its structure-activity relationships, coupled with advances in synthetic chemistry and biological screening, ensures that the this compound motif will remain a significant contributor to the development of new medicines for the foreseeable future.
References
- 1. Privileged Structures | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. scispace.com [scispace.com]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
A Comprehensive Technical Guide to the Physicochemical Characteristics of 1-Benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpiperidine is a versatile heterocyclic amine that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its structural motif, characterized by a piperidine ring N-substituted with a benzyl group, is recognized as a "privileged scaffold". This designation stems from its frequent appearance in a multitude of biologically active compounds, including approved pharmaceuticals.[1] The unique three-dimensional structure and the presence of both a basic nitrogen atom and an aromatic ring allow for diverse chemical modifications and specific interactions with biological targets.[1] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, offering essential data and methodologies for professionals engaged in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for laboratory and computational applications.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 2905-56-8 | [2][3] |
| Molecular Formula | C₁₂H₁₇N | [2][3] |
| Molecular Weight | 175.27 g/mol | [3] |
| Appearance | Colorless to slightly yellow clear liquid | [2] |
| Density | 0.950 - 0.96 g/mL | [2] |
| Boiling Point | 120-123 °C (at 9 mmHg) | [4] |
| Refractive Index | n20/D 1.526 - 1.53 | [2] |
| pKa (predicted) | 9.02 ± 0.10 |
Solubility Profile
This compound exhibits solubility characteristics typical of a tertiary amine with a significant hydrophobic component.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [5] |
| Ethanol | Soluble | [5] |
| Methanol | High to Miscible (Predicted) | [6] |
| Dimethyl Sulfoxide (DMSO) | High (Predicted) | [6] |
| Acetone | Soluble | [5] |
| Toluene | Moderate to High (Predicted) | [6] |
| Xylene | Moderate to High (Predicted) | [6] |
Spectral Data Summary
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
| Spectroscopy | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to the benzyl and piperidine protons. | [7] |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl and piperidine rings. | [7][8] |
| Infrared (IR) | Characteristic peaks for C-H (aromatic and aliphatic), C-N, and C=C (aromatic) stretching and bending vibrations. | [3] |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. | [3] |
Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for the determination of key physicochemical and spectral properties of this compound. These protocols are intended to serve as a foundation for laboratory practice.
Determination of Boiling Point (Distillation Method)
Objective: To determine the boiling point of this compound at a given pressure.
Apparatus:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Boiling chips
-
Thermometer
Procedure:
-
Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor condenses.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer while the liquid is distilling.
-
Record the atmospheric pressure at which the measurement is taken.
Determination of Density
Objective: To determine the density of this compound.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance.
Procedure (using a graduated cylinder):
-
Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.
-
Carefully add a known volume of this compound to the graduated cylinder.
-
Weigh the graduated cylinder containing the liquid and record the new mass.
-
The mass of the liquid is the difference between the two recorded masses.
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).
Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[10]
-
Cap the NMR tube and ensure the sample height is adequate for the spectrometer.
Instrumentation and Data Acquisition:
-
A standard NMR spectrometer (e.g., 300 or 400 MHz) is used.
-
For ¹H NMR, a standard pulse program (e.g., zg30) is typically employed.[11]
-
For ¹³C NMR, a proton-decoupled pulse program is used to obtain a spectrum with singlet peaks for each unique carbon atom.[11]
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Objective: To identify the functional groups present in this compound.
Sample Preparation (for a liquid sample):
-
Place a drop of this compound between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
Instrumentation and Data Acquisition:
-
An FTIR spectrometer is used to record the spectrum.
-
A background spectrum of the clean salt plates is typically recorded first.
-
The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like this compound.[12]
-
In the ion source, the molecules are ionized, typically by electron impact (EI) or chemical ionization (CI).[13]
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Role in Synthesis and Drug Discovery
This compound is a cornerstone in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system.[2] Its utility as a versatile scaffold allows for the systematic modification of its structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties. A notable example is its role as a key intermediate in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease.[14][15][16]
The following diagram illustrates the central role of the this compound scaffold as a building block for creating a library of diverse derivatives for drug discovery.
Caption: Synthetic utility of the this compound scaffold.
The diagram illustrates how the core this compound structure can be systematically modified at various positions to generate a diverse library of derivatives. These derivatives have been explored for a range of therapeutic applications, highlighting the importance of this scaffold in drug discovery.[1]
Conclusion
This compound is a compound of significant interest due to its foundational role in the synthesis of complex organic molecules and pharmaceuticals. A thorough understanding of its physicochemical properties, as detailed in this guide, is paramount for its effective and safe utilization in research and development. The provided data and experimental protocols offer a valuable resource for scientists and professionals, facilitating further innovation in the fields of chemistry and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | 2905-56-8 | TCI Deutschland GmbH [tcichemicals.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. chemistry.uoc.gr [chemistry.uoc.gr]
- 12. researchgate.net [researchgate.net]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. scispace.com [scispace.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-benzylpiperidine from piperidine and benzyl chloride. This compound is a versatile building block in the development of pharmaceuticals, particularly those targeting neurological disorders, due to its ability to interact with neurotransmitter systems.[1] The primary synthetic route detailed is the direct N-alkylation of piperidine with benzyl chloride, a classic and efficient method.[2] An alternative method, reductive amination, is also briefly discussed. This guide includes a summary of reaction parameters, detailed step-by-step protocols, and visual diagrams to illustrate the reaction mechanism and experimental workflow, ensuring clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction
The N-benzylpiperidine scaffold is a "privileged scaffold" in medicinal chemistry, found in numerous pharmacologically active compounds and approved drugs.[2] The benzyl group can participate in crucial cation-π interactions with biological targets, while the piperidine ring offers a three-dimensional structure amenable to modifications for optimizing efficacy and pharmacokinetic properties.[2] Therefore, robust and efficient methods for the N-benzylation of piperidine are essential for drug discovery and development.[3] The most common approach involves the direct nucleophilic substitution (SN2) reaction between piperidine and a benzyl halide, such as benzyl chloride, in the presence of a base to neutralize the acid byproduct.[2]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and related structures via N-alkylation.
| Reactants | Base | Solvent | Temperature | Time | Yield | Notes | Reference |
| Piperidine, Benzyl chloride | K₂CO₃ | Ethanol | 80°C (Microwave) | 40 min | Not Specified | Effective for various substituted benzyl chlorides. | [4] |
| Piperidine, Benzyl bromide | K₂CO₃ | Acetonitrile, DMF, or DCM | Room Temp. to 80°C | Overnight | Not Specified | General protocol for direct alkylation. | [2] |
| Piperazine, Benzyl chloride | (self-basifying) | Absolute Ethanol | 65°C | 25 min | 93-95% (of dihydrochloride salt) | A related synthesis with piperazine, adaptable for piperidine. | [3] |
| 4-piperidone hydrochloride, Benzyl bromide | K₂CO₃ | N,N-dimethyl-formamide | 65°C | 14 h | 89.28% | Synthesis of a derivative, 1-benzyl-4-piperidone. | [5] |
Experimental Protocols
Protocol 1: Direct N-Alkylation of Piperidine with Benzyl Chloride
This protocol is based on the principles of direct nucleophilic substitution.[2]
Materials:
-
Piperidine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in anhydrous acetonitrile to a concentration of approximately 0.1 M.[2]
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents) to the solution.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (1.0 - 1.1 equivalents) to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 80°C) overnight.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid.[2]
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.[2]
-
-
Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Reaction Mechanism
The synthesis of this compound from piperidine and benzyl chloride proceeds via a direct nucleophilic substitution (SN2) mechanism. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion. A base is used to neutralize the resulting hydrohalic acid.
Caption: SN2 reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Concluding Remarks
The direct N-alkylation of piperidine with benzyl chloride is a reliable and straightforward method for synthesizing this compound. The provided protocol can be adapted and optimized based on the specific scale and available resources. For instance, microwave-assisted synthesis can significantly reduce reaction times.[4] Careful monitoring of the reaction progress and appropriate workup and purification are crucial for obtaining a high yield of the pure product. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and solvents involved in this synthesis.
References
Application Notes and Protocols: Synthesis of 1-Benzylpiperidine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-benzylpiperidine, a valuable scaffold in medicinal chemistry, through reductive amination.[1][2] This method offers a robust and efficient one-pot procedure for the N-benzylation of piperidine.[1] The protocol outlines the reaction of piperidine with benzaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine product.[3][4] This application note includes a summary of various reaction conditions, a detailed experimental procedure, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The this compound motif is a privileged structure found in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Its presence is crucial for the interaction of these molecules with biological targets, often through cation-π interactions involving the benzyl group, while the piperidine ring offers a versatile scaffold for further functionalization.[1] Reductive amination is a widely employed and highly effective method for the synthesis of such N-alkylated amines, prized for its operational simplicity and the commercial availability of starting materials.[5][6] This method serves as a powerful alternative to direct alkylation, which can sometimes be challenging to control.[7]
Reductive Amination: An Overview
Reductive amination involves the reaction of a carbonyl compound (in this case, benzaldehyde) with an amine (piperidine) to form an iminium ion intermediate.[4][8] This intermediate is then reduced by a suitable reducing agent to yield the final amine product, this compound.[1][3] The reaction is typically carried out as a one-pot synthesis.[1]
A key aspect of a successful reductive amination is the choice of the reducing agent. The reducing agent should be selective for the iminium ion over the starting aldehyde.[7] Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[7][9] Catalytic hydrogenation can also be employed.[10] The reaction is often performed in a mildly acidic medium to facilitate the formation of the iminium ion.[11]
Comparative Data of Reductive Amination Conditions
The following table summarizes various conditions and reagents that can be employed for the reductive amination synthesis of this compound, compiled from various sources.
| Parameter | Condition/Reagent Option 1 | Condition/Reagent Option 2 | Condition/Reagent Option 3 |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Methanol (MeOH) | Methanol (MeOH) or Ethanol (EtOH) |
| Catalyst (optional) | Acetic Acid | Lewis Acids (e.g., Ti(iPrO)₄, ZnCl₂) | None typically required |
| Reaction Time | 2-12 hours | Variable, monitor by TLC | Requires imine pre-formation |
| Temperature | Room Temperature | Room Temperature | 0 °C to Room Temperature |
| pH | Mildly acidic (pH 4-6) | Mildly acidic | Neutral to slightly basic |
| Notes | STAB is moisture-sensitive but selective for imines.[9] | NaCNBH₃ is water-tolerant.[9] | NaBH₄ can reduce the starting aldehyde; add after imine formation.[9] |
Experimental Protocol
This protocol details the synthesis of this compound from piperidine and benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add piperidine (1.0 equivalent) and anhydrous dichloromethane.
-
Addition of Benzaldehyde: Add benzaldehyde (1.0-1.2 equivalents) to the stirred solution at room temperature.
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[1]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Gas evolution may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[1]
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1] Stir the biphasic mixture vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1]
Visualizing the Process
Reaction Mechanism:
The following diagram illustrates the step-by-step mechanism of the reductive amination between piperidine and benzaldehyde.
Caption: Reductive amination mechanism for this compound synthesis.
Experimental Workflow:
This diagram outlines the general workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Synthesis of 1-Benzylpiperidine via N-alkylation of Piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzylpiperidine moiety is a significant structural motif found in a wide array of pharmacologically active compounds, marking it as a "privileged scaffold" in medicinal chemistry. Its presence is notable in numerous approved drugs and clinical candidates. The benzyl group can participate in crucial cation-π interactions with target proteins, while the piperidine ring offers a three-dimensional framework that can be tailored to optimize efficacy, selectivity, and pharmacokinetic properties. Consequently, the development of robust and efficient methods for the N-benzylation of piperidine is crucial for drug discovery and development. This document provides detailed protocols for two primary and effective methods for the synthesis of this compound: direct N-alkylation and reductive amination.
Methods Overview
Two principal strategies are commonly employed for the N-alkylation of piperidine to yield this compound:
-
Direct Nucleophilic Substitution (SN2): This classic method involves the direct reaction of piperidine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. The base serves to neutralize the hydrohalic acid byproduct generated during the reaction.[1] This approach is straightforward but can sometimes be complicated by over-alkylation, leading to the formation of a quaternary ammonium salt, the dibenzylpiperidinium salt.[2]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its derivatives using both direct N-alkylation and reductive amination methods.
Table 1: Direct N-Alkylation of Piperidine Derivatives
| Piperidine Derivative | Benzylating Agent | Base | Solvent | Temperature | Time | Yield (%) |
| Piperidine | Benzyl chloride | K₂CO₃ | Ethanol | 80 °C (MW) | 40 min | >90 |
| Piperidine | 4-(Trifluoromethyl)benzyl chloride | K₂CO₃ | Ethanol | 80 °C (MW) | 40 min | ~85 |
| 4-Methylpiperidine | Benzyl bromide | DIPEA | Acetonitrile | RT | 12 h | ~92 |
| Piperidine | 4-Methoxybenzyl chloride | DIPEA | DCM | RT | 12 h | >90 |
MW = Microwave, RT = Room Temperature, DIPEA = N,N-Diisopropylethylamine, DCM = Dichloromethane[1]
Table 2: Reductive Amination of Piperidine Derivatives with Benzaldehydes
| Piperidine Derivative | Benzaldehyde Derivative | Reducing Agent | Solvent | Temperature | Time | Yield (%) |
| Piperidine | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 2-12 h | >95 |
| 4-Methylpiperidine | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4 h | ~90 |
| Piperidine | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCM | RT | 6 h | ~93 |
| Piperidine | 4-Nitrobenzaldehyde | NaBH(OAc)₃ | DCM | RT | 8 h | ~88 |
NaBH(OAc)₃ = Sodium triacetoxyborohydride, DCE = 1,2-Dichloroethane, DCM = Dichloromethane, RT = Room Temperature[1]
Experimental Protocols
Protocol 1: Direct N-Alkylation of Piperidine with Benzyl Bromide
This protocol details the synthesis of this compound via direct nucleophilic substitution.
Materials:
-
Piperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered and dry
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile to a concentration of approximately 0.1 M.[1]
-
Add finely powdered and dry potassium carbonate (1.5-2.0 eq.).[3]
-
Slowly add benzyl bromide (1.1 eq.) to the stirred suspension at room temperature. For more reactive halides, the addition can be performed at 0 °C.[1]
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours.[3]
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1]
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Protocol 2: Reductive Amination of Piperidine with Benzaldehyde
This protocol describes the synthesis of this compound via a one-pot reductive amination.
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a round-bottom flask, add piperidine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable anhydrous solvent such as DCM or DCE.[1]
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to promote this step.[1]
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the solution. Be aware that gas evolution may occur.[1]
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.[1]
-
Extract the aqueous layer three times with an organic solvent (e.g., DCM).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1]
-
Characterize the final compound to confirm its structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Visualizations
Caption: Reaction pathway for the direct N-alkylation of piperidine.
Caption: Two-step, one-pot process of reductive amination.
Caption: Experimental workflow for direct N-alkylation.
Caption: Experimental workflow for reductive amination.
References
Application Notes and Protocols: The Role of 1-Benzylpiperidine in the Synthesis of Novel Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh). Consequently, inhibiting the enzyme acetylcholinesterase (AChE), which degrades ACh, is a primary therapeutic strategy. The N-benzylpiperidine moiety is a critical pharmacophore found in Donepezil, a leading AChE inhibitor for AD treatment.[1][2] This structural feature is pivotal for the molecule's interaction with the catalytic and peripheral anionic sites of the AChE enzyme.[1][2] These application notes provide an overview of the synthesis of 1-benzylpiperidine-containing compounds as potential AD drugs, including detailed experimental protocols and biological activity data.
This compound Derivatives as Acetylcholinesterase Inhibitors
The this compound scaffold has been extensively utilized in the design and synthesis of potent acetylcholinesterase inhibitors. Donepezil (marketed as Aricept) is a prime example, featuring a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine core structure.[3] Researchers have developed numerous analogs by modifying this core to enhance efficacy, selectivity, and pharmacokinetic properties.
A variety of multi-target-directed ligands have also been developed from the this compound scaffold, aiming to address the multifaceted nature of Alzheimer's disease by simultaneously targeting other key factors like β-secretase-1 (BACE-1) and amyloid-β (Aβ) aggregation.[4]
Quantitative Data Summary
The following tables summarize the biological activity of various this compound derivatives as inhibitors of cholinesterase enzymes.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) | Notes | Reference |
| Donepezil | AChE | 0.022 | Standard drug | [1] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 0.0057 | Highly potent inhibitor | [3] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.00056 | One of the most potent inhibitors | [5] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 | Metabolically stable amide analog | [6] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 | BBB permeant analog | [6] |
| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | BuChE | 0.72 | Potent BuChE inhibitor with Aβ anti-aggregation activity | [7] |
| Coumarin derivative with N-benzylpyridinium moiety (5a) | AChE | 0.00011 | Significantly more potent than Donepezil | [1] |
| 4-isochromanone hybrid (40a) | AChE | 0.0089 | Sixfold more potent than Donepezil | [8] |
| 1,3-dimethylbenzimidazolinone derivative (15b) | AChE | 0.39 | Submicromolar inhibitor | [9] |
| 1,3-dimethylbenzimidazolinone derivative (15j) | BuChE | 0.16 | Potent and selective BuChE inhibitor | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound-based compounds.
Protocol 1: Synthesis of N-Benzyl-4-piperidinecarboxaldehyde
N-benzyl-4-piperidinecarboxaldehyde is a crucial intermediate in the synthesis of Donepezil and its analogs.[10]
Step 1: Esterification of 4-Piperidinecarboxylic Acid
-
To a solution of 4-piperidinecarboxylic acid in methanol, add concentrated hydrochloric acid.
-
Reflux the mixture.
-
After completion of the reaction (monitored by TLC), cool the reaction mixture to allow the precipitation of 4-piperidinecarboxylic acid methyl ester hydrochloride as a white solid.
-
Filter the solid and dry under vacuum.
Step 2: N-Alkylation to N-Benzyl-4-piperidinecarboxylic acid methyl ester
-
Dissolve 4-piperidinecarboxylic acid methyl ester hydrochloride in a suitable solvent (e.g., methanol).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Add benzyl chloride and reflux the mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain N-benzyl-4-piperidinecarboxylic acid methyl ester as a yellow oil.[10]
Step 3: Hydrolysis to N-Benzyl-4-piperidinecarboxylic acid
-
Dissolve N-benzyl-4-piperidinecarboxylic acid methyl ester in methanol.
-
Add a 10% sodium hydroxide solution and reflux the mixture for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the methanol and adjust the pH to 6 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid to obtain N-benzyl-4-piperidinecarboxylic acid.[10]
Step 4: Amidation to N-Benzyl-4-piperidinecarboxamide
-
Convert N-benzyl-4-piperidinecarboxylic acid to its acyl chloride using a chlorinating agent (e.g., thionyl chloride).
-
React the acyl chloride with ammonia to form N-benzyl-4-piperidinecarboxamide.
Step 5: Dehydration to this compound-4-carbonitrile
-
Dehydrate N-benzyl-4-piperidinecarboxamide using a dehydrating agent (e.g., phosphorus pentoxide) to yield this compound-4-carbonitrile.
Step 6: Reduction to N-Benzyl-4-piperidinecarboxaldehyde
-
Reduce this compound-4-carbonitrile using a suitable reducing agent (e.g., diisobutylaluminium hydride - DIBAL-H) to obtain the final product, N-benzyl-4-piperidinecarboxaldehyde.[10]
Protocol 2: Synthesis of Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)
This protocol describes the condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-piperidinecarboxaldehyde, followed by reduction.[11]
Step 1: Condensation Reaction
-
In a round bottom flask under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone in methanol.[12]
-
Slowly add sodium hydroxide flakes followed by N-benzyl-4-piperidinecarboxaldehyde.[12]
-
Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.[12]
-
Upon completion, filter the solid formed, wash with 5% acetic acid and then with methanol, and dry to obtain 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one.[12]
Step 2: Reduction to Donepezil
-
Reduce the product from Step 1 using Raney nickel in the presence of methanesulfonic acid in methanol.[12] The methanesulfonic acid helps to dehydrate the aldol-type product formed during the initial reaction.[12]
-
Alternatively, the reduction can be carried out using H2 over Pd/C in THF.[11]
-
After the reduction is complete, the product can be treated with HCl in dichloromethane-ethyl acetate to form the hydrochloride salt.[11]
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway and Inhibition
The primary mechanism of action for this compound derivatives in the context of Alzheimer's disease is the inhibition of acetylcholinesterase, which enhances cholinergic neurotransmission.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on AChE.
General Synthesis Workflow for Donepezil Analogs
The synthesis of Donepezil and its analogs generally follows a convergent strategy, involving the preparation of a substituted indanone and a functionalized N-benzylpiperidine, followed by their coupling and subsequent modifications.
Caption: General synthetic workflow for the preparation of Donepezil and its analogs.
Multi-Target-Directed Ligand Strategy
Given the complex pathology of Alzheimer's disease, which involves more than just cholinergic deficit, a multi-target-directed ligand (MTDL) approach is gaining prominence.[13][14] This strategy aims to design single molecules that can interact with multiple targets involved in the disease cascade, such as AChE, BuChE, BACE-1, and Aβ aggregation. The this compound scaffold serves as an excellent starting point for developing such MTDLs.
Caption: Multi-target-directed ligand strategy for Alzheimer's disease using a this compound scaffold.
Conclusion
The this compound moiety is a validated and versatile scaffold for the design and synthesis of potent agents for the treatment of Alzheimer's disease. Its central role in the structure of Donepezil has inspired the development of a wide array of derivatives with improved inhibitory activities against acetylcholinesterase and, in many cases, additional beneficial activities against other pathological targets. The protocols and data presented here provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics for this devastating neurodegenerative disease.
References
- 1. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 2. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and preclinical evaluation of novel this compound derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. scispace.com [scispace.com]
- 13. jneonatalsurg.com [jneonatalsurg.com]
- 14. Multitarget Therapeutic Strategies for Alzheimer's Disease: Review on Emerging Target Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzylpiperidine as a Precursor for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of two prominent Active Pharmaceutical Ingredients (APIs), Donepezil and Ifenprodil, utilizing 1-benzylpiperidine derivatives as key precursors. The information is intended to guide researchers in the development and optimization of synthetic routes for these and other piperidine-based pharmaceuticals.
Introduction to this compound in API Synthesis
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural features, including a basic nitrogen atom and a modifiable aromatic ring, allow for targeted interactions with various biological receptors. This versatility has made it a crucial building block in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system.[3]
This document focuses on the synthetic pathways for two notable APIs derived from this compound precursors:
-
Donepezil: A reversible acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[4][5]
-
Ifenprodil: A non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with selectivity for the GluN2B subunit, which has been investigated for various neurological conditions.[6][7]
Synthesis of Donepezil
Donepezil is synthesized from the key intermediate this compound-4-carboxaldehyde. The overall synthetic scheme involves a condensation reaction followed by reduction.[1][8]
Experimental Protocol: Synthesis of Donepezil
This protocol outlines a common synthetic route to Donepezil.
Step 1: Condensation of 5,6-dimethoxy-1-indanone and this compound-4-carboxaldehyde
-
To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in an appropriate solvent such as methanol, add sodium hydroxide (NaOH) flakes (3.2 eq).[2]
-
Stir the mixture under an inert atmosphere at room temperature.
-
Add this compound-4-carboxaldehyde (1.0 eq) to the reaction mixture.[2]
-
Continue stirring at room temperature for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, filter the solid product formed.
-
Wash the solid with a 5% acetic acid solution, followed by methanol, and then dry to obtain 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxy-indan-1-one.[2]
Step 2: Reduction of the Intermediate
-
The intermediate from Step 1 is reduced using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent like Tetrahydrofuran (THF) under a hydrogen atmosphere.[8]
-
After the reduction is complete, the catalyst is filtered off.
-
The filtrate is treated with hydrochloric acid (HCl) in a mixture of dichloromethane and ethyl acetate to yield Donepezil hydrochloride.[8]
Step 3: Purification by Recrystallization
-
The crude Donepezil hydrochloride can be purified by recrystallization.[9][10]
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of methanol and diisopropylether.[10]
-
Allow the solution to cool slowly to facilitate the formation of crystals.
-
Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.[11][12]
Quantitative Data for Donepezil Synthesis
| Step | Product | Starting Materials | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxy-indan-1-one | 5,6-dimethoxy-1-indanone, this compound-4-carboxaldehyde | NaOH | Methanol | 3 h | Room Temp. | ~96% | Not Specified |
| 2 | Donepezil Hydrochloride | 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxy-indan-1-one | H₂, Pd/C, HCl | THF, Dichloromethane, Ethyl Acetate | 3-4 h | Room Temp. | ~82% | >99% |
Note: Yields and purity can vary depending on the specific reaction conditions and purification methods used.[2][10]
Synthesis of Ifenprodil
Ifenprodil synthesis can be achieved starting from 1-benzyl-4-piperidone. The synthesis involves the formation of a key intermediate followed by reduction and subsequent reaction steps.
Experimental Protocol: Synthesis of Ifenprodil
A common route for Ifenprodil synthesis is outlined below.
Step 1: Synthesis of 1-(p-benzyloxyphenyl)-2-(4-benzyl-piperidino)propan-1-one
-
This intermediate is prepared through a multi-step process starting from the reaction of benzyl chloride with 4-hydroxypropiophenone.[10]
-
The resulting benzyloxypropiophenone is brominated and then reacted with 4-benzylpiperidine.[10]
Step 2: Reduction of the Ketone
-
A mixture of 1-(p-benzyloxyphenyl)-2-(4-benzyl-piperidino)propan-1-one (1.0 eq) and tartaric acid (0.5 eq) is hydrogenated in methanol.[10]
-
The hydrogenation is carried out under pressure using a Palladium on charcoal (Pd/C) catalyst at 50°C.[10]
-
After the reaction, the catalyst is filtered off.
Step 3: Isolation and Purification
-
The filtrate from the previous step is concentrated under reduced pressure.
-
The concentrated solution is added to diethyl ether with stirring to precipitate the product.[10]
-
The precipitate is collected, washed with diethyl ether, and dried to yield the neutral tartrate of 1-(p-hydroxyphenyl)-2-(4-benzyl-piperidino)propan-1-ol (Ifenprodil tartrate).[10]
-
Further purification can be achieved by column chromatography if necessary, using a suitable solvent system.[13]
Quantitative Data for Ifenprodil Synthesis
| Step | Product | Starting Materials | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 2 & 3 | Ifenprodil Tartrate | 1-(p-benzyloxyphenyl)-2-(4-benzyl-piperidino)propan-1-one | H₂, Pd/C, Tartaric Acid | Methanol | Several hours | 50°C | ~96% | ≥98% |
Note: The synthesis of the starting ketone involves multiple steps not detailed here. The provided yield is for the reduction and salt formation step.[10][14]
Signaling Pathways and Mechanisms of Action
Donepezil: Acetylcholinesterase Inhibition
Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[4] By inhibiting AChE, Donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4] This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic neurons. Donepezil exhibits a mixed competitive and non-competitive inhibition mechanism, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[3][15]
Caption: Donepezil inhibits AChE, increasing ACh levels in the synapse.
Ifenprodil: NMDA Receptor Antagonism
Ifenprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing high selectivity for the GluN2B subunit.[6] The NMDA receptor is an ionotropic glutamate receptor crucial for synaptic plasticity and memory function. Ifenprodil binds to the N-terminal domain of the GluN2B subunit, at the interface with the GluN1 subunit.[7][16] This binding allosterically modulates the receptor, leading to its inhibition and preventing excessive calcium influx that can lead to excitotoxicity.[7]
Caption: Ifenprodil allosterically inhibits the NMDA receptor's GluN2B subunit.
Experimental Workflow Diagrams
General Synthesis Workflow
The general workflow for the synthesis of APIs from this compound precursors involves several key stages, from the initial reaction to the final purification of the product.
Caption: General workflow for API synthesis from this compound precursors.
Purification Workflow: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like Donepezil hydrochloride.
Caption: Step-by-step workflow for purification by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - CSHL Scientific Digital Repository [repository.cshl.edu]
- 6. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. US20050239837A1 - Process for production of highly pure donepezil hydrochloride - Google Patents [patents.google.com]
- 10. Process for the preparation of donepezil hydrochloride | TREA [trea.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. mt.com [mt.com]
- 13. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1-Benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-benzylpiperidine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be readily implemented in a laboratory setting for purposes of quality control, purity assessment, and stability testing.
High-Performance Liquid Chromatography (HPLC) Method
This section details a reverse-phase HPLC (RP-HPLC) method suitable for the determination of this compound. The method is based on common practices for the analysis of related piperidine compounds and provides a robust starting point for method development and validation.[1][2]
Chromatographic Conditions
A C18 column is commonly employed for the separation of piperidine derivatives.[1] The mobile phase, consisting of a mixture of acetonitrile and water with an acid modifier, ensures good peak shape and retention.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient/Isocratic | Isocratic and Gradient options can be developed |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
Note: The mobile phase composition can be adjusted to optimize the retention time of this compound. For Mass Spectrometry (MS) compatible applications, formic acid is a suitable modifier.[2]
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample dissolution)
2. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in methanol or the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[3]
4. HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish the calibration curve and determine the retention time.
-
Inject the prepared sample solutions for analysis.
Quantitative Data Summary (Representative)
The following table summarizes representative quantitative data based on typical performance for related compounds. Actual values must be determined during method validation.
| Parameter | Representative Value |
| Retention Time (RT) | ~ 4-8 minutes (highly dependent on mobile phase composition) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section provides a detailed GC-MS method for the identification and quantification of this compound. The protocol is adapted from a validated method for the analysis of N-benzylpiperazine, a structurally similar compound, and is expected to provide excellent performance for this compound.[4][5]
Chromatographic and Mass Spectrometric Conditions
A low-bleed, non-polar capillary column such as a DB-5ms is well-suited for the analysis of this compound.[4][6]
| Parameter | Value |
| GC System | Agilent 6890N or equivalent |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless) |
| Oven Temperature Program | Initial 120°C for 1 min, ramp at 10°C/min to 150°C, hold for 5 min, then ramp at 7.5°C/min to 300°C, hold for 2 min. |
| MS System | Agilent 5975 MSD or equivalent |
| Transfer Line Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-550) for identification |
| SIM Mode | For quantification (ions to be selected based on mass spectrum) |
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (GC grade) or other suitable volatile solvent (e.g., Dichloromethane, Hexane)[7]
-
Anhydrous sodium sulfate (for drying extracts, if necessary)
2. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
3. Sample Preparation:
-
For pure substance/raw material: Dissolve a known amount of the sample in methanol to a concentration within the calibration range.
-
For formulations/matrices: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate this compound.[7][8] A typical LLE protocol involves:
-
Dissolving the sample in an aqueous solution and adjusting the pH to >10 with NaOH to ensure the analyte is in its free base form.[8]
-
Extracting with an immiscible organic solvent such as dichloromethane.[8]
-
Drying the organic layer over anhydrous sodium sulfate.[8]
-
Evaporating the solvent and reconstituting in a known volume of methanol for injection.
-
4. GC-MS System Setup and Analysis:
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the standard solutions to determine the retention time and establish the calibration curve.
-
Inject the prepared sample solutions for analysis.
Quantitative Data Summary
The following table provides expected quantitative data for the GC-MS analysis of this compound.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 10-15 minutes (under the specified temperature program) |
| Quantifier Ion (m/z) | 91 (Tropylium ion) |
| Qualifier Ions (m/z) | 175 (Molecular ion), 174, 84 |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.005 - 0.02 µg/mL (in SIM mode) |
| Limit of Quantification (LOQ) | 0.015 - 0.05 µg/mL (in SIM mode) |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
GC-MS Analysis Workflow
Logical Relationship for Compound Identification by GC-MS
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. s-und-s.pl [s-und-s.pl]
- 4. scholars.direct [scholars.direct]
- 5. scholars.direct [scholars.direct]
- 6. agilent.com [agilent.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 1-Benzylpiperidine Derivatives as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, in vitro evaluation, and in silico analysis of 1-benzylpiperidine derivatives as potential inhibitors of cholinesterases, key enzymes in the pathology of Alzheimer's disease.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing AD is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] this compound derivatives have emerged as a promising class of cholinesterase inhibitors, with some compounds exhibiting potent and selective activity. This document outlines the detailed protocols for the chemical synthesis of these derivatives, in vitro assays to determine their inhibitory activity, and in silico molecular docking studies to understand their binding mechanisms.
Data Presentation: Cholinesterase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of various this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Inhibitory Activity of Selected this compound Derivatives against AChE and BChE
| Compound Reference | Structure | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| Donepezil (Reference) | 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine | 0.0067[2] | - | High |
| Compound 13e (E2020) | 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine | 0.0057[3] | 7.13 | 1250[3] |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.00056 | 10.08 | 18000 |
| Compound 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | 0.0012[4] | 41.6 | 34700[4][5] |
| Compound 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41[6] | - | - |
| Compound 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | 5.94[6] | - | - |
| Compound 4a | Structure not fully specified in snippet | 2.08[7] | 7.41[7] | 3.56 |
| Compound 15b | 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one derivative | 0.39[8] | - | - |
| Compound 15j | 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one derivative | - | 0.16[8] | - |
Note: '-' indicates data not available in the provided search results. The structures for some compounds are described textually based on the source.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the N-benzylation of a piperidine precursor.
Materials:
-
Appropriate piperidine derivative
-
Substituted benzyl bromide or benzyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Methanol
-
Methanolic HCl
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1 equivalent) in dichloromethane.
-
Addition of Reagents: Add the substituted benzyl bromide/chloride (1-1.2 equivalents) and triethylamine (2-3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove any solid byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Salt Formation (Optional): For the formation of the hydrochloride salt, dissolve the purified free base in methanol and add a solution of methanolic HCl. Cool the mixture to induce precipitation.
-
Isolation: Filter the resulting solid, wash with cold methanol, and dry under vacuum to obtain the final this compound derivative hydrochloride.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol details the determination of AChE and BChE inhibitory activity using a 96-well plate-based colorimetric assay.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (100 mM, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Donepezil or Tacrine (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI and BTCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer and substrate.
-
Control wells (100% enzyme activity): Add buffer, DTNB, enzyme, and the vehicle (DMSO).
-
Test wells: Add buffer, DTNB, enzyme, and the test compound solution at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCI for AChE, BTCI for BChE) to all wells except the blank to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of substrate hydrolysis) with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Silico Molecular Docking Study
This protocol provides a general workflow for performing molecular docking of this compound derivatives with human AChE using AutoDock Vina.
Materials:
-
Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio)
-
AutoDock Vina software
-
3D crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7)
-
3D structures of the this compound derivatives (ligands)
Procedure:
-
Receptor Preparation:
-
Download the PDB file of human AChE.
-
Using molecular modeling software, remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein atoms.
-
Save the prepared receptor structure in the PDBQT format.
-
-
Ligand Preparation:
-
Generate or download the 3D structure of the this compound derivative.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
In AutoDock Tools, detect the root of the ligand, set the number of rotatable bonds, and save the ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site gorge of AChE. The active site is typically defined by key residues such as Trp86, Tyr337, and Phe338 in the catalytic anionic site (CAS) and Trp286 and Tyr341 in the peripheral anionic site (PAS).
-
-
Docking Simulation:
-
Run the AutoDock Vina simulation using the prepared receptor and ligand files and the defined grid box.
-
-
Analysis of Results:
-
Analyze the docking results, which will include the binding affinity (in kcal/mol) for each predicted binding pose.
-
Visualize the lowest energy binding pose of the ligand within the AChE active site to identify key interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) with the amino acid residues.
-
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Mechanism of cholinesterase inhibition by this compound derivatives.
Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.
References
- 1. Design, Synthesis, and Evaluation of this compound and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives | Scilit [scilit.com]
- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 1-Benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the purification of 1-benzylpiperidine, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The protocol outlines two primary methods for purification: vacuum distillation and column chromatography. These methods are designed to remove common impurities such as starting materials from the synthesis (e.g., piperidine and benzyl chloride), byproducts, and residual solvents. This guide also presents expected quantitative data in a tabular format for easy comparison and includes a visual workflow diagram to facilitate understanding of the purification process.
Introduction
This compound is a tertiary amine widely utilized as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents targeting neurological disorders.[1] Its role as a key intermediate necessitates a high degree of purity to ensure the desired reaction outcomes and to meet the stringent quality standards of the pharmaceutical industry. The purification of this compound from a crude reaction mixture is a critical step to eliminate unreacted reagents, catalysts, and side products. This protocol details two effective methods for achieving high-purity this compound.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in Table 1. This information is essential for handling the compound and for setting the parameters during the purification process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N | [1][2] |
| Molecular Weight | 175.28 g/mol | [1] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Boiling Point | 66 °C at 0.5 mmHg | [1] |
| Density | 0.96 g/mL | [1] |
| Refractive Index | n20/D 1.53 | [1] |
Experimental Protocols
Two primary methods for the purification of this compound are presented below: vacuum distillation and flash column chromatography. The choice of method will depend on the nature of the impurities and the desired final purity.
Method 1: Purification by Vacuum Distillation
Vacuum distillation is a suitable method for separating this compound from non-volatile impurities or from substances with significantly different boiling points. Given its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle with stirrer
-
Thermometer
-
Cold trap
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. A cold trap using liquid nitrogen or a dry ice/acetone slurry should be in place to protect the vacuum pump.
-
Heating: Once the desired vacuum is achieved (e.g., 0.5 mmHg), begin heating the flask using the heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions first. The main fraction of pure this compound should be collected at the expected boiling point (approximately 66 °C at 0.5 mmHg).[1]
-
Completion: Once the main fraction has been collected and the temperature begins to rise or drop, stop the distillation.
-
Characterization: Analyze the purity of the distilled product using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is an effective technique for separating this compound from impurities with similar boiling points or when a very high degree of purity is required.[3] Due to the basic nature of amines, it is often beneficial to use a stationary phase that has been neutralized or to add a small amount of a basic modifier to the eluent to prevent tailing.[4][5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate with 0.1-1% triethylamine)
-
Glass chromatography column
-
Flash chromatography system (optional)
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC analysis. A common starting point for N-benzyl amines is a mixture of hexane and ethyl acetate.[4] The addition of a small amount of triethylamine to the eluent can improve separation by minimizing interactions with the acidic silica gel.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin elution with the solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterization: Assess the purity of the final product by GC or NMR.
Data Presentation
The following tables summarize the expected quantitative data from the purification of this compound.
Table 2: Purification of this compound by Vacuum Distillation
| Parameter | Before Purification | After Purification |
| Appearance | Yellow to brown oil | Colorless to pale yellow liquid |
| Purity (GC) | ~85-95% | >98% |
| Yield | N/A | 80-90% |
| Key Impurities | Piperidine, Benzyl chloride, Dibenzylpiperidine | <2% |
Table 3: Purification of this compound by Flash Column Chromatography
| Parameter | Before Purification | After Purification |
| Appearance | Yellow to brown oil | Colorless oil |
| Purity (GC/NMR) | ~85-95% | >99% |
| Yield | N/A | 70-85% |
| Key Impurities | Starting materials, polar byproducts | <1% |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the purification of this compound.
Caption: Experimental workflow for the purification of this compound.
References
Application Notes and Protocols: 1-Benzylpiperidine in the Synthesis of Opioid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzylpiperidine scaffold is a key pharmacophore in the development of novel opioid receptor ligands. Its structural features allow for modification to achieve desired affinity and efficacy at various opioid receptors, including the mu-opioid receptor (MOR), a primary target for analgesia. Recent research has focused on the design of dual-acting ligands that modulate both the MOR and the sigma-1 receptor (σ1R). This dual-target approach aims to enhance analgesic effects while mitigating common opioid-related side effects such as respiratory depression, constipation, and the development of tolerance and dependence.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based opioid receptor ligands, with a focus on these promising dual MOR/σ1R modulators.
Data Presentation
The following table summarizes the in vitro binding affinities and in vivo analgesic potency of a recently developed benzylpiperidine derivative, compound 52, which exhibits dual activity at the MOR and σ1R.[1]
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg) | Pain Model | Species |
| 52 | MOR | 56.4 | 4.04 | Abdominal Contraction Test | Mice |
| σ1R | 11.0 | 6.88 | Carrageenan-induced Inflammatory Pain | Mice | |
| 13.98 | Formalin Test (Phase II) | Rats | |||
| 7.62 | Complete Freund's Adjuvant (CFA)-induced Chronic Pain | Mice |
Signaling Pathways
The development of dual MOR/σ1R ligands is based on the interplay between their respective signaling pathways. MOR activation typically leads to analgesia through G-protein coupling, while σ1R modulation can influence MOR signaling and has been implicated in pain perception.
Caption: Dual MOR Agonist/σ1R Antagonist Signaling Pathway.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the target dual MOR/σ1R ligands generally involves a multi-step process. A representative synthetic scheme is outlined below. While the specific details for the synthesis of each analog can be found in the primary literature, this protocol provides a general framework.
Caption: General Synthetic Workflow for this compound Derivatives.
Note: The detailed experimental procedures, including specific reagents, solvents, reaction times, temperatures, and purification methods for the 30 benzylpiperidine derivatives, including compound 52, are described by Li et al. in Bioorganic Chemistry, 2024.[1] Accessing the supplementary information of this publication is recommended for precise replication.
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the MOR and σ1R.
Materials:
-
Cell membranes expressing human MOR or σ1R
-
Radioligand for MOR (e.g., [³H]-DAMGO)
-
Radioligand for σ1R (e.g., [³H]-(+)-pentazocine)
-
Non-specific binding control (e.g., Naloxone for MOR, Haloperidol for σ1R)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.
-
Radioligand Addition: Add the respective radioligand to each well. For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a high concentration of the non-specific binding control.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for In Vitro Receptor Binding Assay.
Protocol 2: Carrageenan-Induced Inflammatory Pain Model in Mice
This in vivo model is used to assess the anti-inflammatory and analgesic effects of the synthesized compounds.
Materials:
-
Male Kunming mice (18-22 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds (this compound derivatives) dissolved in a suitable vehicle
-
Positive control (e.g., Oxycodone)
-
Vehicle control
-
Paw volume measurement device (plethysmometer) or calipers
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimate the mice to the experimental environment for at least 3 days.
-
Baseline Measurement: Measure the baseline paw volume of the right hind paw of each mouse.
-
Compound Administration: Administer the test compound, positive control, or vehicle to the mice via the desired route (e.g., intraperitoneally, orally).
-
Induction of Inflammation: After a set time (e.g., 30 minutes post-compound administration), inject a small volume (e.g., 50 µL) of carrageenan solution into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group. Determine the ED50 value of the test compound.
Protocol 3: Formalin Test in Rats
This model assesses the analgesic effects of compounds on both acute and tonic pain.
Materials:
-
Male Sprague-Dawley rats (200-220 g)
-
Formalin solution (5% in sterile saline)
-
Test compounds (this compound derivatives) dissolved in a suitable vehicle
-
Positive control (e.g., Oxycodone)
-
Vehicle control
-
Observation chambers with mirrors
-
Syringes and needles
-
Timer
Procedure:
-
Acclimatization: Acclimate the rats to the observation chambers for at least 30 minutes before the test.
-
Compound Administration: Administer the test compound, positive control, or vehicle to the rats.
-
Formalin Injection: After a set time (e.g., 60 minutes post-compound administration), inject a small volume (e.g., 50 µL) of formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately place the rat back into the observation chamber and record the total time spent licking and biting the injected paw during two phases:
-
Phase I (Acute Phase): 0-5 minutes post-injection.
-
Phase II (Tonic Phase): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the time spent in nociceptive behaviors in the drug-treated groups to the vehicle control group. Calculate the percentage of inhibition and determine the ED50 value of the test compound for each phase.
Conclusion
The this compound scaffold serves as a versatile platform for the design of potent opioid receptor ligands. The development of dual MOR agonists and σ1R antagonists represents a promising strategy to achieve effective pain relief with an improved side-effect profile. The protocols and data presented here provide a valuable resource for researchers engaged in the discovery and development of next-generation analgesics.
References
Application of 1-Benzylpiperidine in Multi-Target Drug Design for Neurodegenerative Diseases
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, notably recognized for its presence in donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease (AD).[1] Its inherent ability to interact with key biological targets implicated in neurodegeneration makes it an ideal framework for the development of multi-target-directed ligands (MTDLs). This approach aims to simultaneously modulate multiple pathological pathways, offering a more holistic therapeutic strategy for complex diseases like AD, which involve multifaceted and interconnected subpathologies such as protein aggregation, impaired neurotransmission, oxidative stress, and neuroinflammation.[1][2] This document provides a detailed overview of the application of this compound in multi-target drug design, complete with quantitative data on various derivatives and detailed protocols for their evaluation.
Multi-Target Strategy in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder with a complex pathophysiology.[2] The limitations of single-target drugs have spurred the development of MTDLs that can engage several targets simultaneously.[2][3] The this compound moiety has been successfully incorporated into hybrid molecules designed to interact with a range of AD-related targets, including:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function.[3][4][5]
-
β-Secretase 1 (BACE-1): This enzyme is involved in the amyloidogenic pathway, leading to the production of neurotoxic amyloid-β (Aβ) plaques.[6][7]
-
Monoamine Oxidase A and B (MAO-A/B): These enzymes are involved in the degradation of neurotransmitters and their inhibition can have neuroprotective and antidepressant effects.[8][9]
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles.[10][11][12]
-
Serotonin Transporter (SERT): Targeting SERT can help manage the depressive symptoms often associated with AD.[3][4]
Quantitative Data on this compound Derivatives
The following tables summarize the inhibitory activities of various this compound derivatives against key molecular targets in Alzheimer's disease.
Table 1: Cholinesterase and BACE-1 Inhibitory Activities
| Compound Class | Derivative | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | BACE-1 IC₅₀ (µM) | Reference |
| Donepezil-based Hybrids | Benzimidazole Hybrid | 4.0 - 30.0 | - | Moderate Inhibition | [13] |
| Pyridonepezil 22 | 0.0094 | 6.6 | - | [14] | |
| Benzimidazolinones | Compound 15b | 0.39 | - | - | [5][15] |
| Compound 15j | - | 0.16 | - | [5][15] | |
| N-Benzylpiperidine Analogs | Compound 25 | Moderate | - | Significant Inhibition | [6][7] |
| Compound 26 | Moderate | - | Significant Inhibition | [6][7] | |
| Compound 40 | Significant | - | Significant Inhibition | [6][7] | |
| Compound 41 | Significant | - | Significant Inhibition | [6][7] |
Table 2: MAO, GSK-3β, and SERT Inhibitory Activities
| Compound Class | Derivative | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | GSK-3β IC₅₀ (µM) | SERT Kᵢ (µM) | Reference |
| Pyridazinobenzylpiperidines | Compound S5 | 3.857 | 0.203 | - | - | [8][9] |
| Compound S16 | - | 0.979 | - | - | [8][9] | |
| 1-Benzoylpiperidine Derivatives | Compound 21 | - | - | - | 25.5 | [3] |
| N-Benzyl piperidine derivatives | Compound d5 | - | - | 0.17 (HDAC) | - | [16] |
| Compound d10 | - | - | 0.45 (HDAC) | - | [16] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound-based multi-target agents.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of test compounds against AChE.
Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATC) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[5][17]
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water.
-
Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 170 µL phosphate buffer + 10 µL DTNB + 10 µL water.
-
Control (No Inhibitor): 150 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 150 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).
-
-
Pre-incubation: Mix the contents of each well and incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank (add 10 µL of water to the blank).
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
Objective: To determine the inhibitory potency of test compounds against MAO-A and MAO-B.
Principle: This assay measures the activity of MAO enzymes by monitoring the oxidation of a substrate, such as kynuramine, which results in the formation of a fluorescent product. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[18]
Materials:
-
96-well black microplate
-
Fluorescence microplate reader
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor) as positive controls
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and positive controls in DMSO.
-
Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.
-
Prepare a working solution of kynuramine in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add the test compound or control solution to the wells.
-
Add the MAO-A or MAO-B enzyme solution to the wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the kynuramine substrate solution to all wells to start the reaction.
-
Measurement: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). Measure the fluorescence intensity using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm for the product of kynuramine).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ values as described in Protocol 1.
Protocol 3: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay
Objective: To measure the inhibitory activity of test compounds against GSK-3β.
Principle: This assay typically involves a kinase reaction where GSK-3β phosphorylates a specific substrate. The amount of phosphorylation is then quantified, often using a luminescence-based method that measures the amount of ATP consumed during the reaction (e.g., ADP-Glo™ Kinase Assay).[7]
Materials:
-
96-well white microplate
-
Luminometer
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
Assay Setup (in a 96-well plate):
-
Add the kinase assay buffer, GSK-3β enzyme, and substrate peptide to the wells.
-
Add the test compound or solvent control to the respective wells.
-
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and IC₅₀ values as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their experimental evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. unifr.ch [unifr.ch]
- 16. biorxiv.org [biorxiv.org]
- 17. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Benzylpiperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-benzylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
N-Alkylation of Piperidine: This method involves the direct reaction of piperidine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.[1]
-
Reductive Amination: This approach consists of the reaction between benzaldehyde and piperidine to form an iminium ion intermediate, which is then reduced in situ to yield this compound.[1]
Q2: Which synthesis method is generally preferred?
A2: The choice of method depends on several factors, including the availability and stability of starting materials, desired reaction conditions, and scale. Reductive amination is often favored as it avoids the use of potentially lachrymatory and reactive benzyl halides.[2] It is a two-step, one-pot process that can be more efficient.[2] However, N-alkylation is a classic and straightforward method if the benzyl halide is readily available and stable.
Q3: What are the typical byproducts in the N-alkylation synthesis of this compound?
A3: The primary byproducts in the N-alkylation method are benzyl alcohol and the dibenzylpiperidinium salt (a quaternary ammonium salt). Benzyl alcohol can form if hydroxide ions are present, which can occur with certain bases or if there is water in the reaction mixture.[1] Over-alkylation to the quaternary salt can occur, especially if an excess of the benzyl halide is used.[3]
Q4: How can I minimize side product formation in reductive amination?
A4: A common side product in reductive amination is the alcohol formed from the reduction of the starting aldehyde (benzyl alcohol in this case). To minimize this, use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for this reason. Performing the reaction in two distinct steps—first forming the imine/iminium ion, then adding the reducing agent—can also reduce unwanted side reactions.
Troubleshooting Guides
N-Alkylation of Piperidine with Benzyl Halide
| Issue | Potential Cause | Proposed Solution |
| Low or No Product Formation | Inactive Alkylating Agent: Benzyl halide may have degraded. | Use a fresh bottle of benzyl halide or purify the existing stock. |
| Inappropriate Base: The base may be too weak to effectively neutralize the acid formed during the reaction. | Switch to a stronger base (e.g., from K₂CO₃ to NaH or DIPEA). Ensure the base is finely powdered and dry if it is a solid. | |
| Poor Solubility: Reactants or the base may not be soluble in the chosen solvent. | Change to a more polar aprotic solvent like DMF or acetonitrile to improve solubility.[4] | |
| Formation of Benzyl Alcohol Byproduct | Presence of Hydroxide Ions: The base used may be generating hydroxide ions, or there is water in the reaction. | Use an anhydrous, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Ensure all glassware is oven-dried and use anhydrous solvents.[4] |
| Formation of Quaternary Ammonium Salt | Excess Alkylating Agent: Using too much benzyl halide can lead to a second alkylation. | Add the benzyl halide slowly and portion-wise to the reaction mixture to maintain an excess of piperidine.[3] Use a stoichiometric amount or a slight excess of piperidine. |
| Reaction Stalls | Insufficient Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | Gently heat the reaction mixture. For less reactive benzyl chlorides, increasing the temperature may be necessary. |
| Formation of Piperidine Hydrohalide Salt: The salt of piperidine and the generated acid can precipitate and slow down the reaction. | Use a base to neutralize the acid as it forms. Vigorous stirring can also help.[3] |
Reductive Amination of Benzaldehyde with Piperidine
| Issue | Potential Cause | Proposed Solution |
| Low or No Product Formation | Inefficient Iminium Ion Formation: The equilibrium may not favor the formation of the iminium ion intermediate. | The formation of the iminium ion is often acid-catalyzed. Add a catalytic amount of a Brønsted acid like acetic acid. Optimal pH is typically mildly acidic (around 4-6). |
| Decomposition of Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and acidic conditions. | Ensure all reagents and solvents are anhydrous. If using an acid catalyst, opt for a pH-tolerant reducing agent like sodium triacetoxyborohydride (STAB). | |
| High Amount of Benzyl Alcohol Byproduct | Non-selective Reducing Agent: The reducing agent is reducing the benzaldehyde before it can form the iminium ion. | Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to preferentially reduce iminium ions over carbonyls. |
| Incorrect Order of Addition: Adding the reducing agent too early can lead to aldehyde reduction. | Allow the benzaldehyde and piperidine to stir together for a period (e.g., 30-60 minutes) to form the iminium ion before adding the reducing agent.[2] | |
| Reaction is Sluggish | Steric Hindrance: Although not a major issue with piperidine and benzaldehyde, highly substituted analogs can slow the reaction. | Consider increasing the reaction temperature or reaction time. |
| Impure Starting Materials: Impurities in the benzaldehyde or piperidine can inhibit the reaction. | Purify the starting materials if their purity is questionable. |
Data Presentation
Comparison of Reaction Conditions for this compound Synthesis
N-Alkylation
| Piperidine Derivative | Benzylating Agent | Base | Solvent | Temperature | Time | Yield (%) |
| Piperidine | Benzyl chloride | K₂CO₃ | EtOH | 80 °C (MW) | 40 min | >90 |
| Piperidine | 4-(Trifluoromethyl)benzyl chloride | K₂CO₃ | EtOH | 80 °C (MW) | 40 min | ~85 |
| 4-Methylpiperidine | Benzyl bromide | DIPEA | MeCN | RT | 12 h | ~92 |
| Piperidine | 4-Methoxybenzyl chloride | DIPEA | DCM | RT | 12 h | >90 |
Data synthesized from a representative protocol. Yields can vary based on specific substrate and reaction scale.[2]
Reductive Amination
| Reducing Agent | Selectivity for Iminium Ion | Typical Conditions | Notes |
| NaBH(OAc)₃ | High | DCM or DCE, RT | Often the reagent of choice due to its high selectivity and mild reaction conditions.[2] |
| NaBH₃CN | Moderate | Methanol, pH 6-7 | Effective, but toxic cyanide is a byproduct. Requires careful pH control. |
| NaBH₄ | Low | Methanol, RT | Can reduce aldehydes and ketones, leading to alcohol byproducts. Often used with a Lewis acid to promote imine formation.[5] |
| H₂/Catalyst | High | Pd/C, PtO₂, Raney Ni | "Green" method, but requires specialized hydrogenation equipment. |
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine with Benzyl Chloride
Materials:
-
Piperidine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), finely powdered
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add piperidine (1.0 eq.) and ethanol.
-
Add potassium carbonate (1.5 eq.) to the solution.
-
Slowly add benzyl chloride (1.05 eq.) to the stirred suspension.
-
Heat the reaction mixture to reflux (or at 80°C if using a microwave reactor) and stir for the required time (e.g., 40 minutes for microwave, or several hours for conventional heating).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or flash column chromatography to obtain pure this compound.
Protocol 2: Reductive Amination of Benzaldehyde with Piperidine
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add piperidine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in dichloromethane.
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to speed up this step.[2]
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq.) in dichloromethane.
-
Slowly and portion-wise, add the suspension of the reducing agent to the reaction mixture. Be cautious as gas evolution may occur.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.[2]
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or flash column chromatography.
Mandatory Visualizations
Caption: N-Alkylation reaction pathway for this compound synthesis.
Caption: Reductive amination pathway for this compound synthesis.
References
Technical Support Center: N-Alkylation of Piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperidine. Our goal is to help you minimize common byproducts, optimize reaction conditions, and achieve higher yields of your target N-alkylated piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the N-alkylation of piperidine?
The most common byproduct in the N-alkylation of piperidine with alkyl halides is the quaternary ammonium salt .[1][2] This occurs when the initially formed tertiary amine undergoes a second alkylation. Another potential issue is over-alkylation , where multiple alkyl groups are added, especially when using reactive alkylating agents.[3][4] In reductive amination procedures, potential side products can include unreacted starting materials and byproducts from the reducing agent.[5]
Q2: Why is the formation of quaternary ammonium salts problematic?
Quaternary ammonium salts are often highly water-soluble, which can complicate the purification process, particularly during aqueous work-ups.[1] This can lead to lower isolated yields of the desired mono-alkylated product and may require more complex purification techniques than simple extraction.[1]
Q3: What factors contribute to the formation of quaternary ammonium salts?
Several factors can promote the formation of these undesirable byproducts:
-
Stoichiometry: Using an excess of the alkylating agent significantly increases the probability of a second alkylation event.[1]
-
Reactivity: The newly formed N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting piperidine (a secondary amine), making it more susceptible to a second alkylation.[1]
-
Reaction Conditions: The choice of solvent, temperature, and the type of base used can influence the relative rates of mono- and di-alkylation.[1] For instance, polar aprotic solvents like acetonitrile or DMF are commonly used.[1]
-
Slow Reaction: If the desired mono-alkylation is slow, it can allow for the accumulation of the tertiary amine product, which can then react further to form the quaternary salt.[1]
Q4: How can I minimize or prevent the formation of quaternary ammonium salts?
To suppress the formation of quaternary ammonium salts, consider the following strategies:
-
Adjust Stoichiometry: Use a 2-3 fold excess of piperidine relative to the alkylating agent.[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump.[6] This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Use of a Base: Incorporate a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base) or potassium carbonate, to neutralize the acid (HX) generated during the reaction.[1][6] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic.[1]
-
Consider Reductive Amination: This alternative method avoids the use of alkyl halides and therefore eliminates the possibility of quaternary salt formation.[1][2] It involves reacting piperidine with an aldehyde or ketone in the presence of a reducing agent.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired N-alkylated product. | 1. Protonation of Piperidine: The acid generated during the reaction can protonate the starting material, making it non-nucleophilic.[1] 2. Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.[7] | 1. Add a Base: Use a non-nucleophilic base like N,N-diisopropylethylamine or potassium carbonate to neutralize the acid.[1] 2. Increase Reactivity: Switch to a more reactive alkyl halide (e.g., from chloride to bromide or iodide). Increasing the reaction temperature can also help, but monitor for byproduct formation.[7] |
| Presence of a highly water-soluble byproduct. | Quaternary Ammonium Salt Formation: This is a classic indicator of over-alkylation.[1] | 1. Optimize Stoichiometry: Use an excess of piperidine (2-3 equivalents). 2. Slow Addition: Add the alkylating agent dropwise or via syringe pump.[6] 3. Alternative Method: Switch to reductive amination, which avoids the formation of quaternary salts.[1][2] |
| Reaction is very slow or does not go to completion. | 1. Piperidine is Protonated: The starting amine is deactivated by the acid byproduct.[1] 2. Insufficient Reaction Temperature. | 1. Add a Base: A non-nucleophilic base will neutralize the acid and allow the reaction to proceed.[1] 2. Increase Temperature: Gently heating the reaction can increase the rate, but be cautious as this may also increase the rate of quaternary salt formation.[1] |
Quantitative Data Summary
The following table summarizes typical yields for the N-alkylation of piperidine derivatives under different reaction conditions. Note that yields are highly dependent on the specific substrates and reaction conditions used.
| N-Alkylation Method | Piperidine Derivative | Alkylating/Carbonyl Reagent | Base/Reducing Agent | Solvent | Typical Yield | Reference |
| Direct Alkylation | Piperidin-4-amine | Furfuryl chloride | K₂CO₃ | Acetonitrile | Good to Excellent | [8] |
| Direct Alkylation | Piperidine | Methyl iodide | N,N-diisopropylethylamine | Acetonitrile | < 70% | [6] |
| Reductive Amination | 4-Piperidinecarboxamide | Various aldehydes | NaBH(OAc)₃ | DCE or DCM | Good to Excellent | [9] |
| Reductive Amination | N-(4-chlorophenyl)piperidin-4-amine | Various aldehydes/ketones | NaBH(OAc)₃ | DCM or DCE | Good to Excellent | [10] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of piperidine using an alkyl halide and a non-nucleophilic base.[1][6]
Materials:
-
Piperidine (1 equivalent)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.1 equivalents)
-
N,N-Diisopropylethylamine (Hünig's base) (1.5 equivalents)[1]
-
Anhydrous acetonitrile
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine, N,N-diisopropylethylamine, and anhydrous acetonitrile.
-
Stir the solution at room temperature.
-
Add the alkyl halide dropwise to the mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated piperidine.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is a milder and more selective method that avoids the issue of over-alkylation.[2]
Materials:
-
Piperidine derivative (1.0 eq.)
-
Aldehyde or ketone (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[2]
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))[10]
-
Acetic acid (optional, catalytic)[9]
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the piperidine derivative and the aldehyde or ketone in the anhydrous solvent.
-
If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.[9]
-
Stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thalesnano.com [thalesnano.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 1-Benzylpiperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 1-benzylpiperidine and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for synthesizing this compound are:
-
N-Alkylation: This method involves the direct reaction of piperidine with a benzyl halide, such as benzyl chloride or benzyl bromide, typically in the presence of a base.[1]
-
Reductive Amination: This is a two-step or one-pot reaction involving the formation of an iminium ion from piperidine and benzaldehyde, which is then reduced to the final product.[1][2] This method is often preferred for its high selectivity.
Q2: Which synthesis method should I choose?
A2: The choice of method depends on the available starting materials, scale, and desired purity.
-
N-Alkylation is often simpler in terms of setup but can be prone to over-alkylation, forming a quaternary ammonium salt, which can reduce the yield of the desired tertiary amine.
-
Reductive Amination typically offers higher selectivity and cleaner reactions, especially when using mild reducing agents like sodium triacetoxyborohydride (STAB).[1][2] It is particularly effective for producing a pure product with minimal side reactions.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. A solvent system like hexane-ethyl acetate is often suitable for developing the TLC plate.[3]
Troubleshooting Guide: Low Product Yield
Low yield is one of the most common issues encountered during the synthesis of this compound. The root cause often depends on the chosen synthetic route.
Scenario 1: Low Yield in N-Alkylation
Q4: My N-alkylation reaction of piperidine and benzyl chloride has a low yield. What are the potential causes and solutions?
A4: Low yields in N-alkylation are typically due to incomplete reactions, side reactions, or suboptimal conditions.
Troubleshooting N-Alkylation Reactions
| Potential Cause | Proposed Solution & Explanation |
| Incomplete Reaction | Increase Reaction Time/Temperature: Monitor the reaction via TLC until the starting material is consumed. Heating the mixture to reflux is a common practice to drive the reaction to completion.[1] |
| Side Reaction: Over-Alkylation | Control Stoichiometry: Avoid using a large excess of benzyl chloride. Adding the benzyl chloride dropwise to the piperidine solution can also help minimize the formation of the dibenzylpiperidinium salt. |
| Ineffective Base | Use a Suitable Base: Anhydrous potassium carbonate (K₂CO₃) is commonly used to neutralize the HCl formed during the reaction, preventing the protonation of piperidine and driving the reaction forward.[1][4] Ensure the base is dry and used in sufficient quantity (e.g., 1.5 equivalents).[1] |
| Suboptimal Solvent | Choose an Appropriate Solvent: Anhydrous acetonitrile is an effective solvent for this reaction.[1] Other polar aprotic solvents like DMF can also be used.[4] |
Scenario 2: Low Yield in Reductive Amination
Q5: I am performing a reductive amination between benzaldehyde and piperidine, but my yield is poor. What could be wrong?
A5: Poor yields in reductive amination often stem from issues with iminium ion formation or the reduction step.
Troubleshooting Reductive Amination Reactions
| Potential Cause | Proposed Solution & Explanation |
| Inefficient Iminium Ion Formation | Optimize pH: The formation of the iminium ion intermediate is often the rate-limiting step and is pH-dependent. Adding a catalytic amount of a weak acid like acetic acid can facilitate this step.[1][2] An optimal pH is typically mildly acidic (pH 4-6).[2] |
| Decomposition of Reducing Agent | Ensure Anhydrous Conditions: Borohydride-based reducing agents are moisture-sensitive. Use oven-dried glassware and anhydrous solvents.[2] Use a Fresh Reagent: Ensure the reducing agent has been stored properly and is not degraded.[1] |
| Unsuitable Reducing Agent | Select the Right Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a mild and highly selective reducing agent ideal for one-pot reductive aminations.[1][2] It is less sensitive to mildly acidic conditions compared to reagents like sodium borohydride.[2] |
| Steric Hindrance | Increase Reaction Temperature/Time: If using sterically hindered substrates, a higher temperature or longer reaction time may be necessary to achieve full conversion.[2] |
Troubleshooting Guide: Product Purity Issues
Q6: How can I remove unreacted benzaldehyde from my reductive amination reaction mixture?
A6: Unreacted benzaldehyde can often be removed using a bisulfite wash. Aldehydes react with aqueous sodium bisulfite to form a water-soluble adduct, which can then be extracted from the organic phase containing your product.[5]
Q7: My final product is contaminated with a salt. How do I remove it?
A7: After quenching the reaction, perform a workup by dissolving the residue in a suitable organic solvent (like diethyl ether or dichloromethane) and washing with a saturated aqueous sodium bicarbonate solution, followed by brine.[1] This will remove most inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating.[1][4]
Experimental Protocols & Data
Protocol 1: N-Alkylation of Piperidine with Benzyl Chloride[1]
Materials:
-
Piperidine (1.1 equivalents)
-
Benzyl chloride (1.0 equivalent)
-
Anhydrous potassium carbonate (1.5 equivalents)
-
Anhydrous acetonitrile
-
Diethyl ether, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add piperidine and anhydrous acetonitrile, followed by anhydrous potassium carbonate.
-
Slowly add benzyl chloride to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude this compound.
-
Purify by vacuum distillation or column chromatography.
Protocol 2: Reductive Amination of Benzaldehyde with Piperidine[1]
Materials:
-
Benzaldehyde (1.0 equivalent)
-
Piperidine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate, Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde and piperidine in DCE or THF. Stir at room temperature for 30-60 minutes to promote iminium ion formation. A catalytic amount of acetic acid can be added.[2]
-
Slowly add sodium triacetoxyborohydride to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Yields from Different Synthetic Methods
| Method | Reactants | Solvent | Key Reagents | Temperature | Yield | Reference |
| N-Alkylation | 4-Piperidone, Benzyl bromide | DMF | K₂CO₃ | 65 °C | 89.3% | [4] |
| Multi-step | Benzylamine, Methyl acrylate | Toluene | Na, HCl | Reflux | 78.4% | [4] |
| Oxidation | (1-benzyl-4-piperidyl)methanol | Dichloromethane | TEMPO, NaIO₄, NaBr | 20 °C | 96.1% | [6] |
| Oxidation | (1-benzyl-4-piperidyl)methanol | Dichloromethane | TEMPO, NaIO₄, NaBr | 20 °C | 92.1% | [6] |
Note: Yields are for this compound or its direct precursor, 1-benzyl-4-piperidone/carboxaldehyde, demonstrating the effectiveness of the core reactions.
Visual Guides: Workflows and Pathways
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Primary synthetic pathways to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102079720B - Method for preparing this compound-4-carboxaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Benzylpiperidine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Benzylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Common impurities depend on the synthetic route. For the widely used N-alkylation of piperidine with a benzyl halide, impurities include unreacted piperidine, unreacted benzyl halide, and the over-alkylation byproduct, 1,1-dibenzylpiperidinium salt.[1] In reductive amination using benzaldehyde and piperidine, unreacted starting materials and the intermediate iminium ion can be present.[1][2] Benzyl alcohol may also form as a byproduct in N-alkylation if water is present in the reaction.[1]
Q2: My this compound is a yellow or brown liquid after synthesis. What causes this discoloration?
A2: The colorless to slightly yellow appearance of pure this compound can darken due to impurities or degradation.[3] Discoloration often arises from residual starting materials, byproducts from side reactions, or air oxidation. High temperatures during distillation can also contribute to color formation.
Q3: Which purification method is best for removing the dibenzylpiperidine byproduct?
A3: Flash column chromatography is highly effective for separating this compound from the more-substituted and often less polar dibenzylpiperidine byproduct.[2] A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can provide excellent separation.
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities.[4] The compound has a boiling point of 66 °C at 0.5 mmHg, which allows for distillation at a moderate temperature, minimizing thermal degradation.[3]
Q5: Is recrystallization a viable purification option for this compound?
A5: Since this compound is a liquid at room temperature, recrystallization is not used for the free base. However, it is an excellent method for purifying its salt forms, such as the dihydrochloride salt.[5] This process involves dissolving the salt in a suitable hot solvent and allowing it to cool, whereupon the pure salt crystallizes, leaving impurities in the solution.[6][7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity by GC/HPLC Analysis | Incomplete reaction or presence of starting materials. | Optimize reaction conditions (time, temperature, stoichiometry). Use an aqueous acid wash (e.g., dilute HCl) to remove unreacted piperidine and a base wash (e.g., NaHCO₃) for acidic impurities.[10] |
| Presence of byproducts (e.g., dibenzylpiperidine). | Purify the crude product using flash column chromatography on silica gel.[2] | |
| Product is a Dark, Oily Residue | Residual solvents or low-melting impurities are present. | Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Triturate the oil with a non-polar solvent like hexanes to wash away highly soluble impurities and potentially induce solidification of any salt impurities.[11] |
| Poor Separation During Column Chromatography | The mobile phase polarity is incorrect. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound.[11] |
| The column is overloaded or improperly packed. | Load the sample in a minimal amount of solvent. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles or cracks.[11] | |
| Product Degrades Over Time | Sensitivity to air and light. | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8 °C and protect it from light.[3] |
Purification Method Performance
The choice of purification method significantly impacts the final purity and yield of this compound. Below is a comparison of common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Effective for removing non-volatile impurities; suitable for large-scale purification. | May not separate impurities with similar boiling points; risk of thermal degradation if overheated. | >98%[3][12] |
| Flash Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | High resolution for separating structurally similar compounds like byproducts.[2] | Can be time-consuming and requires significant solvent volumes; may have lower yields. | Up to 99% (by HPLC)[4] |
| Recrystallization (of salt form) | Purification of a solid based on differences in solubility in a specific solvent at different temperatures.[8] | Can yield very high-purity crystalline solids; effective at removing soluble impurities. | Only applicable to solid derivatives (salts); yield can be lost in the mother liquor.[10] | High, often >99% |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup : Assemble a standard vacuum distillation apparatus using a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Procedure : Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Evacuation : Gradually apply vacuum, ensuring the system is sealed. A pressure of approximately 0.5 mmHg is ideal.[3]
-
Heating : Gently heat the flask in a heating mantle while stirring.
-
Collection : Collect the fraction that distills at approximately 66 °C.[3]
-
Completion : Stop the distillation once the desired fraction is collected, and release the vacuum carefully after the apparatus has cooled.
Protocol 2: Flash Column Chromatography
-
Column Packing : Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution : Begin eluting with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by TLC analysis.
-
Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[2]
Protocol 3: Purity Analysis by Gas Chromatography (GC)
Purity is often assessed by GC with a Flame Ionization Detector (FID).[13]
-
Instrument Conditions :
-
Column : Use a suitable capillary column, such as one with a polar stationary phase.
-
Inlet : Set to a split injection at a temperature of ~260-270 °C.[13][14]
-
Carrier Gas : Helium at a constant flow rate.[13]
-
Oven Program : Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10-15 °C/min) to a final temperature of ~280 °C.[14]
-
Detector : FID at ~300 °C.[13]
-
-
Sample Preparation : Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Injection : Inject a small volume (e.g., 1 µL) of the sample into the GC.[14]
-
Analysis : Determine the purity by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical relationships for troubleshooting low purity issues in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN102079720B - Method for preparing this compound-4-carboxaldehyde - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound, 98% | Fisher Scientific [fishersci.ca]
- 13. agilent.com [agilent.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 1-Benzylpiperidine Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-benzylpiperidine derivatives. Our focus is to address common side reactions and provide practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: The two most prevalent methods are the N-alkylation of a piperidine derivative with a benzyl halide and the reductive amination of a piperidine derivative with benzaldehyde or a substituted benzaldehyde.
Q2: What is the primary side reaction in the N-alkylation method?
A2: The most common side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt (dibenzylpiperidinium salt). This occurs when the newly formed this compound (a tertiary amine) reacts with another molecule of the benzyl halide.
Q3: How can I minimize the formation of the quaternary ammonium salt?
A3: To minimize over-alkylation, you can employ several strategies:
-
Use a stoichiometric excess of the piperidine starting material relative to the benzyl halide.
-
Add the benzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Use a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), to neutralize the acid formed during the reaction without competing in the alkylation.
Q4: Another common byproduct in N-alkylation is benzyl alcohol. How is this formed and how can it be avoided?
A4: Benzyl alcohol can be formed through the reaction of the benzyl halide with hydroxide ions. These can be present if there is water in the reaction mixture or if a base that can generate hydroxide ions is used. To avoid this, it is crucial to use anhydrous solvents and reagents.
Q5: What are the main advantages of using reductive amination for synthesizing this compound derivatives?
A5: Reductive amination is often preferred because it avoids the issue of over-alkylation that is common in N-alkylation with benzyl halides. The reaction conditions are generally mild, and it offers a more controlled method for introducing the benzyl group.
Q6: What is a potential side reaction in the reductive amination method?
A6: A potential side reaction is the reduction of the starting benzaldehyde to benzyl alcohol by the reducing agent. This can be minimized by using a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the intermediate iminium ion over the aldehyde.
Troubleshooting Guides
Issue 1: Low Yield of this compound in N-Alkylation Reaction
This guide addresses the common problem of obtaining a lower than expected yield of the desired this compound product during N-alkylation with a benzyl halide.
Caption: Troubleshooting workflow for low yield in N-alkylation.
Issue 2: Presence of Benzyl Alcohol Impurity in Reductive Amination Product
This guide is for situations where the desired this compound from a reductive amination reaction is contaminated with benzyl alcohol.
Caption: Troubleshooting workflow for benzyl alcohol impurity.
Data Presentation
The choice between N-alkylation and reductive amination can significantly impact the yield and purity of the desired this compound derivative. The following table provides a summary of representative yields for each method.
| Method | Piperidine Derivative | Benzylating Agent | Base/Reducing Agent | Solvent | Yield (%) | Reference |
| N-Alkylation | 4-Piperidinecarboxylic acid methyl ester hydrochloride | Benzyl bromide | Triethylamine | Methanol | 94.2 | |
| Reductive Amination | Piperidine | Benzaldehyde | NaBH₄ / Aquivion®-Fe | CPME/Methanol | 60.2 |
Yields are highly dependent on the specific substrates, reaction conditions, and scale.
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine with Benzyl Bromide to Minimize Over-alkylation
This protocol is designed to favor the formation of the mono-benzylated product by using an excess of the piperidine starting material and a non-nucleophilic base.
Materials:
-
Piperidine (1.0 equivalent)
-
Benzyl bromide (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the piperidine derivative, N,N-diisopropylethylamine, and anhydrous acetonitrile.
-
Stir the solution at room temperature.
-
Add the benzyl bromide dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound derivative.
Protocol 2: Reductive Amination of Piperidine with Benzaldehyde using Sodium Triacetoxyborohydride (STAB)
This protocol utilizes a mild and selective reducing agent to minimize the formation of benzyl alcohol.
Materials:
-
Piperidine derivative (1.0 equivalent)
-
Benzaldehyde (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Acetic acid (catalytic amount, e.g., 0.1 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the piperidine derivative in anhydrous DCM, add benzaldehyde followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Protocol 3: Purification of this compound from Benzyl Alcohol
In cases where benzyl alcohol is an unavoidable byproduct, this purification protocol can be employed.
Materials:
-
Crude reaction mixture containing this compound and benzyl alcohol
-
Diethyl ether
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude reaction mixture in diethyl ether.
-
Extract the ethereal solution with 1 M hydrochloric acid. The this compound will move to the aqueous layer as its hydrochloride salt, while the benzyl alcohol will remain in the organic layer.
-
Separate the aqueous layer and wash it with diethyl ether to remove any residual benzyl alcohol.
-
Basify the aqueous layer with 1 M sodium hydroxide until the pH is >10.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pure this compound.
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways, including side reactions, and a general experimental workflow for the synthesis of this compound derivatives.
Caption: N-Alkylation main reaction and side reactions.
Caption: Reductive amination main reaction and side reaction.
Caption: General experimental workflow for synthesis.
Technical Support Center: Monitoring 1-Benzylpiperidine Reactions with TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 1-benzylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor a this compound reaction?
A1: TLC is a rapid, inexpensive, and sensitive technique used to qualitatively monitor the progress of a chemical reaction.[1] By observing the disappearance of starting materials and the appearance of products on a TLC plate over time, a researcher can determine when a reaction is complete.[2][3] This prevents premature work-up of an incomplete reaction or unnecessary extension of reaction time.
Q2: How do I select an appropriate solvent system (mobile phase) for my this compound reaction?
A2: The goal is to find a solvent system where the starting material and product have significantly different Retention Factor (Rf) values, ideally between 0.2 and 0.8. A good starting point for many organic reactions is a 1:1 mixture of ethyl acetate and hexane.[4] For this compound, which is a tertiary amine, a common issue is its strong interaction with the acidic silica gel. To achieve better separation and spot shape, it is often necessary to add a small amount of a basic modifier to the mobile phase, such as 0.1–2.0% triethylamine or 1–10% ammonia in methanol.[5][6] One specific literature example for the purification of this compound used a mobile phase of 3% ethyl acetate in hexane.[7]
Q3: How can I visualize the spots on the TLC plate? this compound is colorless.
A3: Since this compound and many of its potential products are not colored, a visualization technique is required. The most common non-destructive method is using a UV lamp, as the benzyl group in this compound allows it to be visualized under short-wave UV light (254 nm) if the TLC plate contains a fluorescent indicator.[8][9] For more definitive visualization, or if the compounds are not UV-active, destructive staining methods are used.[10][11] Effective stains for amine-containing compounds include:
-
Ninhydrin: Excellent for primary and secondary amines, but may also visualize tertiary amines like this compound, often as faint yellow spots.[12]
-
Potassium Permanganate (KMnO₄): A good general stain for compounds that can be oxidized, including amines. It appears as yellow-brown spots on a purple background.[5][13]
-
p-Anisaldehyde: A versatile stain that reacts with many functional groups, including amines, to produce colored spots upon heating.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | 1. Sample Overload: The initial spot is too concentrated.[14][15][16]2. Strong Interaction with Silica: The basic amine group of this compound is interacting strongly with the acidic silica gel.[5]3. High-Boiling Point Solvent: The reaction solvent (e.g., DMF, DMSO) is smearing on the plate.[17] | 1. Dilute the sample before spotting it on the TLC plate.[6][18]2. Add a basic modifier like triethylamine (0.1-2%) or ammonia to the mobile phase to neutralize the acidic sites on the silica.[5][6]3. After spotting the plate, place it under high vacuum for a few minutes before developing it to remove the high-boiling solvent.[17] |
| Spots are Not Visible | 1. Compound is Not UV-Active: The starting material or product does not absorb UV light.[6]2. Sample is Too Dilute: The concentration of the spotted sample is too low to be detected.[6][15]3. Compound Evaporated: The compound of interest is volatile and evaporated from the plate.[6] | 1. Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde, or ninhydrin).[5][12][13]2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6][15]3. While difficult to visualize volatile compounds with TLC, minimizing the time the plate is exposed to air before and after development may help. |
| Reactant and Product have Similar Rf Values | 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimal for separating the compounds. | 1. Systematically vary the polarity of the mobile phase. If the spots are too high (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity.[6]2. Try a different solvent system altogether. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.[4]3. Utilize a co-spot, where the starting material and reaction mixture are spotted in the same lane, to help differentiate between closely running spots.[17] |
| Uneven Solvent Front | 1. TLC Plate Touching the Side of the Chamber: The plate is not positioned correctly in the developing chamber.[15]2. Uneven Bottom of the Plate: The bottom edge of the TLC plate is not cut evenly.[19] | 1. Ensure the TLC plate is centered in the chamber and not touching the sides or the filter paper wick.[16]2. Use a ruler to ensure a straight cut when preparing your TLC plates.[19] |
Experimental Protocols
Detailed Methodology for Monitoring a this compound Reaction by TLC
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate.[20]
-
Mark three equally spaced lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of your starting this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the starting material solution onto the "SM" lane. The spot should be small and concentrated, about 1-2 mm in diameter.[19]
-
At desired time intervals during the reaction, withdraw a small aliquot of the reaction mixture. If the reaction solvent is high-boiling, dilute the aliquot in a more volatile solvent.
-
Spot the diluted reaction mixture onto the "RM" lane.
-
For the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot, allowing the solvent to dry in between.
-
-
Development of the TLC Plate:
-
Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[19]
-
Place a piece of filter paper in the chamber to ensure saturation of the chamber atmosphere with solvent vapors.[4]
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[20]
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate.
-
Visualize the spots using a UV lamp. Circle any visible spots with a pencil.[8][9]
-
If necessary, use a chemical stain for further visualization. Dip the plate into the staining solution, remove excess stain, and gently heat the plate with a heat gun until spots appear.[10]
-
Analyze the TLC plate. The reaction is considered complete when the spot corresponding to the starting material in the "RM" lane has completely disappeared, and a new spot corresponding to the product is prominent.[2]
-
Data Summary
| Compound | Typical Mobile Phase | Expected Rf Range | Visualization Method(s) |
| This compound | 3% Ethyl Acetate in Hexane[7] | Dependent on product polarity, but aim for 0.2-0.8 for both spots with good separation. | UV (254 nm), Potassium Permanganate, p-Anisaldehyde |
| Reaction Product | To be determined based on product structure. | UV (if chromophore is present), Potassium Permanganate, p-Anisaldehyde |
Visual Workflow
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. aga-analytical.com.pl [aga-analytical.com.pl]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. silicycle.com [silicycle.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. chembam.com [chembam.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 17. Chromatography [chem.rochester.edu]
- 18. microbiozindia.com [microbiozindia.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Overcoming Poor Yield in 1-Benzylpiperidine N-Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 1-benzylpiperidine. Our aim is to help you diagnose and resolve issues leading to poor reaction yields and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the N-alkylation of this compound?
A1: Low yields in the N-alkylation of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or the use of a weak base or a less reactive alkylating agent.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of quaternary ammonium salts (over-alkylation).
-
Poor Reagent Quality: The purity of starting materials, including this compound, the alkylating agent, and the solvent, is crucial. Impurities can interfere with the reaction.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in the success of the N-alkylation reaction.
Q2: How can I minimize the formation of the quaternary ammonium salt byproduct?
A2: The formation of a quaternary ammonium salt, a common byproduct, can be minimized by:
-
Controlling Stoichiometry: Using a slight excess of this compound relative to the alkylating agent can favor the desired mono-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]
-
Choice of Solvent and Base: The appropriate selection of solvent and a non-nucleophilic base can influence the reaction's selectivity.
Q3: What are the recommended bases and solvents for the N-alkylation of this compound?
A3: The choice of base and solvent is critical for a successful reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] N,N-diisopropylethylamine (DIPEA) is also a commonly used organic base.[2]
-
Solvents: Polar aprotic solvents are typically used to facilitate the Sₙ2 reaction. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dichloromethane (DCM) are common choices.[2]
Q4: Are there alternative methods to direct N-alkylation that might provide better yields?
A4: Yes, reductive amination is an excellent alternative to direct N-alkylation and often provides higher yields with fewer byproducts. This method involves the reaction of a ketone or aldehyde with this compound to form an iminium ion, which is then reduced in situ to the desired N-alkylated product. This method avoids the issue of over-alkylation.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Poor Leaving Group on Alkylating Agent | Use an alkylating agent with a better leaving group (I > Br > Cl > OTs). | Increased reaction rate and higher conversion. |
| Insufficient Base Strength or Amount | Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) or increase the equivalents of the base (typically 1.5-2.0 eq.). | Effective neutralization of the acid byproduct, driving the reaction forward. |
| Low Reaction Temperature | Increase the reaction temperature. Monitor for potential side reactions at higher temperatures. | Enhanced reaction kinetics and improved conversion. |
| Poor Solubility of Reagents | Select a solvent that effectively dissolves all reactants. DMF is a good option for less soluble compounds. | A homogeneous reaction mixture, leading to better reactivity. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Over-alkylation (Quaternary Salt Formation) | Use a slight excess of this compound (1.1-1.2 eq.). Add the alkylating agent slowly to the reaction mixture. | Minimized formation of the quaternary ammonium salt and improved yield of the desired tertiary amine. |
| Hydrolysis of Alkylating Agent | Ensure the use of anhydrous solvents and reagents. Dry the solvent and glassware thoroughly before use. | Reduced formation of alcohol byproducts. |
| Elimination Reactions | Use a less hindered base. Lower the reaction temperature. | Favored substitution over elimination, leading to a cleaner reaction profile. |
Data Presentation: N-Alkylation of this compound with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | 65 | 14 | 89.28 | [3] |
| Ethyl Iodide | K₂CO₃ | MeCN | RT | 12 | ~70 | [4] (analogy) |
| Benzyl Bromide | DIPEA | DCM | RT | 12 | >90 | [2] (analogy) |
| Ethyl Iodide | NaH | DMF | 0 to RT | - | - | [4] (analogy) |
Note: Yields are representative and can vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous DMF.
-
Add finely powdered and dried potassium carbonate (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.1 eq.) to the stirred suspension.
-
Heat the reaction mixture to 65 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 14 hours), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with ethyl acetate.
-
Combine the filtrate and washings and partition with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylated piperidine.[3]
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a general method for the N-alkylation of this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde (e.g., acetaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde (1.2 eq.) in anhydrous DCM.
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq.) in anhydrous DCM.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purify the product by flash column chromatography if necessary.
Visualizations
References
Technical Support Center: Minimizing Impurity Formation in 1-Benzylpiperidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-benzylpiperidine. Our focus is on practical solutions to minimize impurity formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
N-Alkylation of Piperidine: This is a direct approach involving the reaction of piperidine with a benzyl halide (such as benzyl chloride or benzyl bromide) in the presence of a base.
-
Reductive Amination: This method involves the reaction of benzaldehyde with piperidine to form an iminium ion intermediate, which is then reduced in situ to the final product.[1]
Q2: What are the major impurities associated with the N-alkylation method?
A2: The primary impurities in the N-alkylation synthesis are the dibenzylpiperidinium salt and benzyl alcohol. The dibenzylpiperidinium salt, a quaternary ammonium salt, can form through over-alkylation of the desired this compound product. Benzyl alcohol can be generated if hydroxide ions are present, which can occur with certain bases or in the presence of water.[1]
Q3: What impurities should I be aware of when using the reductive amination method?
A3: In the reductive amination synthesis, potential impurities include unreacted starting materials (benzaldehyde and piperidine), the intermediate iminium ion, and benzyl alcohol. If the reducing agent reacts with benzaldehyde before it forms the iminium ion with piperidine, benzyl alcohol will be formed as a byproduct. Incomplete reduction can also lead to the persistence of the iminium ion.
Q4: How can I monitor the progress of my this compound synthesis?
A4: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.
Q5: What are the recommended purification strategies for this compound?
A5: A common and effective method for purifying this compound is an acid-base extraction. This involves washing the reaction mixture with an acidic aqueous solution to remove unreacted piperidine. The desired product can then be extracted from the organic layer. For higher purity, fractional distillation under reduced pressure or column chromatography can be employed.
Troubleshooting Guides
N-Alkylation of Piperidine with Benzyl Halide
Issue 1: Low yield of this compound and formation of a significant amount of white precipitate.
-
Potential Cause: Over-alkylation of the product, leading to the formation of the dibenzylpiperidinium salt. This is more likely if an excess of benzyl halide is used or if the reaction is run for an extended period at elevated temperatures.
-
Troubleshooting/Solution:
-
Use a stoichiometric amount or a slight excess of piperidine relative to the benzyl halide.
-
Slowly add the benzyl halide to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
-
If the precipitate has formed, it can often be removed by filtration. The salt is typically insoluble in non-polar organic solvents.
-
Issue 2: Presence of benzyl alcohol in the final product.
-
Potential Cause: Hydrolysis of the benzyl halide. This can be caused by the presence of water in the reaction mixture or the use of a strong, nucleophilic base like sodium hydroxide.
-
Troubleshooting/Solution:
-
Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Employ a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the acid formed during the reaction.
-
If benzyl alcohol is present in the final product, it can be removed by column chromatography.
-
Reductive Amination of Benzaldehyde with Piperidine
Issue 1: Low conversion of starting materials to this compound.
-
Potential Cause: Inefficient formation of the iminium ion intermediate. The equilibrium between the starting materials and the iminium ion may not favor the intermediate under the reaction conditions.
-
Troubleshooting/Solution:
-
Adjust the pH of the reaction mixture. A mildly acidic environment (pH 4-6) often favors iminium ion formation. This can be achieved by adding a catalytic amount of acetic acid.
-
Remove water as it is formed. This can be done by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
Issue 2: Formation of benzyl alcohol as a major byproduct.
-
Potential Cause: The reducing agent is reducing the benzaldehyde before it can react with piperidine to form the iminium ion. This is more common with strong, less selective reducing agents.
-
Troubleshooting/Solution:
-
Choose a milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.
-
Alternatively, perform the reaction in two steps: first, allow the benzaldehyde and piperidine to react to form the iminium ion, and then add the reducing agent.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperidine
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzyl chloride | K₂CO₃ | Ethanol | 80 (Microwave) | 40 min | >95 |
| Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 6 h | 92 |
| Benzyl chloride | Et₃N | Dichloromethane | Room Temp | 12 h | 88 |
| Benzyl bromide | Et₃N | Tetrahydrofuran | Room Temp | 12 h | 90 |
Table 2: Comparison of Reducing Agents for Reductive Amination of Benzaldehyde with Piperidine
| Reducing Agent | Solvent | Additive | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | Acetic Acid (cat.) | Room Temp | 4-12 h | 90-95 | Mild and selective for the iminium ion. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Acetic Acid (cat.) | Room Temp | 6-18 h | 85-90 | Effective but toxic cyanide byproducts. |
| Sodium Borohydride (NaBH₄) | Methanol | None | 0 to Room Temp | 2-6 h | 80-88 | Can reduce the starting aldehyde. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | None | Room Temp | 12-24 h | >95 | High yield, but requires specialized equipment. |
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine with Benzyl Bromide
Materials:
-
Piperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Slowly add benzyl bromide (1.05 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reductive Amination of Benzaldehyde with Piperidine
Materials:
-
Benzaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 eq) and piperidine (1.1 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common impurity issues in this compound synthesis.
References
Scalable synthesis of 1-Benzylpiperidine for industrial applications
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1-benzylpiperidine. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing this compound for industrial applications?
A1: The two most prevalent and scalable methods for synthesizing this compound are:
-
Reductive Amination: This is a one-pot reaction involving the condensation of benzaldehyde and piperidine to form an iminium ion, which is subsequently reduced to the final product. This method is often preferred for its efficiency and atom economy.[1][2]
-
N-Alkylation of Piperidine: This method involves the reaction of piperidine with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base to neutralize the hydrogen halide formed.[2]
Q2: What are the critical parameters to control during the reductive amination synthesis of this compound?
A2: For a successful and scalable reductive amination, it is crucial to control the following parameters:
-
Temperature: The reaction temperature should be carefully monitored, typically ranging from ambient temperature to slightly elevated temperatures (e.g., 50-60°C), to ensure complete iminium ion formation without promoting side reactions.[3]
-
pH: Maintaining a slightly acidic to neutral pH is often beneficial for the formation of the iminium intermediate.
-
Reducing Agent: The choice and addition rate of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) are critical for achieving high yield and purity.[1]
-
Solvent: The solvent should be capable of dissolving the reactants and be compatible with the reducing agent. Common solvents include methanol, ethanol, and dichloromethane.[1][3]
Q3: What are the potential impurities or byproducts in the synthesis of this compound?
A3: Depending on the synthetic route, common impurities can include:
-
From Reductive Amination: Unreacted benzaldehyde and piperidine, as well as over-alkylation products, though less common under controlled conditions.
-
From N-Alkylation: Dibenzyl ether (from the reaction of benzyl halide with any residual water and base), and quaternary ammonium salts from the over-alkylation of the product. Benzyl alcohol can also form if hydroxide ions are present.[2]
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
Troubleshooting Guide
The following table provides solutions to common problems encountered during the scalable synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient reducing agent. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or GC. - Optimize temperature and reaction time based on small-scale experiments. - Ensure the reducing agent is fresh and added in appropriate stoichiometry. - Optimize extraction and purification steps to minimize product loss. |
| Presence of Unreacted Starting Materials | - Insufficient reaction time. - Low reaction temperature. - Inadequate mixing. | - Increase the reaction time and monitor for completion. - Gradually increase the reaction temperature while monitoring for side product formation. - Ensure efficient stirring, especially in large-scale reactions. |
| Formation of Side Products (e.g., dibenzyl ether, quaternary salts) | - Presence of water in the N-alkylation reaction. - Excess benzyl halide used in N-alkylation. - Over-reduction in the reductive amination process. | - Use anhydrous solvents and reagents for N-alkylation. - Use a stoichiometric amount of benzyl halide or a slight excess of piperidine. - Control the addition of the reducing agent and the reaction temperature. |
| Difficult Product Isolation | - Emulsion formation during aqueous workup. - Product is too soluble in the aqueous phase. | - Add brine (saturated NaCl solution) to break up emulsions. - Perform multiple extractions with an appropriate organic solvent. - Adjust the pH of the aqueous layer to ensure the product is in its free base form and less water-soluble. |
Experimental Protocol: Scalable Synthesis of this compound via Reductive Amination
This protocol details a scalable method for the synthesis of this compound.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Benzaldehyde | C₇H₆O | 106.12 | 106.12 g | 1.0 |
| Piperidine | C₅H₁₁N | 85.15 | 93.67 g | 1.1 |
| Sodium Borohydride | NaBH₄ | 37.83 | 41.61 g | 1.1 |
| Methanol | CH₃OH | 32.04 | 1 L | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Charge: Charge the flask with benzaldehyde (106.12 g, 1.0 mol) and methanol (500 mL). Begin stirring the mixture.
-
Piperidine Addition: Add piperidine (93.67 g, 1.1 mol) dropwise to the stirred solution via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Iminium Formation: Stir the mixture at room temperature for 1 hour to ensure the complete formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0-5°C using an ice bath. In a separate beaker, dissolve sodium borohydride (41.61 g, 1.1 mol) in methanol (500 mL). Add the sodium borohydride solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains below 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water (200 mL).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane (300 mL) and transfer the mixture to a separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with dichloromethane (150 mL each).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 1-Benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The N-benzylpiperidine scaffold is a significant pharmacophore found in a wide array of medicinally active compounds.[1] Its synthesis is a fundamental undertaking in medicinal chemistry and drug discovery. This guide provides an objective comparison of the two most prevalent methods for synthesizing 1-benzylpiperidine: direct N-alkylation and reductive amination. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication.
At a Glance: Performance Comparison
The following table summarizes the quantitative data for the primary synthetic methods for this compound, offering a clear comparison of their efficiency under specific reported conditions.
| Parameter | Direct N-Alkylation | Reductive Amination |
| Starting Materials | Piperidine, Benzyl Chloride | Piperidine, Benzaldehyde |
| Key Reagents | K₂CO₃ (Base) | NaBH(OAc)₃ (Reducing Agent) |
| Solvent | Ethanol | 1,2-Dichloroethane (DCE) or THF |
| Temperature | 80 °C (Microwave) | Room Temperature |
| Reaction Time | 40 minutes | 2-12 hours |
| Reported Yield | >90%[2] | ~95%[2] |
Method 1: Direct N-Alkylation
Direct N-alkylation is a classic and straightforward approach that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic benzylic carbon of a benzyl halide, such as benzyl chloride or bromide. A base is required to neutralize the hydrohalic acid that is formed as a byproduct.[2]
Experimental Protocol: Direct N-Alkylation
This protocol is based on the N-alkylation of piperidine with benzyl chloride.[2]
Materials:
-
Piperidine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 equivalent) dissolved in ethanol to a concentration of approximately 0.1 M.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Slowly add benzyl chloride (1.1 equivalents) to the stirred mixture at room temperature.
-
Heat the reaction mixture to 80°C using a microwave reactor for 40 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Method 2: Reductive Amination
Reductive amination is a highly efficient, one-pot procedure for the synthesis of this compound. This method involves two key steps: the formation of an iminium ion intermediate from the reaction of piperidine and benzaldehyde, followed by the in-situ reduction of this intermediate to the final amine product.[2] A key advantage of this method is the use of mild reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which are chemoselective for the iminium ion over the starting aldehyde.[3][4]
Experimental Protocol: Reductive Amination
This protocol is based on the reductive amination of piperidine with benzaldehyde using sodium triacetoxyborohydride.[2][5]
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Acetic acid (optional, catalytic)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add piperidine (1.0 equivalent) and benzaldehyde (1.2 equivalents) in 1,2-dichloroethane.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. A catalytic amount of acetic acid can be added to accelerate this step.
-
Portion-wise, add sodium triacetoxyborohydride (1.5 equivalents) to the solution. Be mindful of potential gas evolution.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Comparative Discussion
Both direct N-alkylation and reductive amination are highly effective methods for the synthesis of this compound, with reported yields exceeding 90%.[2] The choice between the two often depends on the available starting materials, equipment, and the desired reaction conditions.
Direct N-Alkylation: This method is advantageous when benzyl halides are readily available and a rapid synthesis is desired, especially with the use of microwave heating. However, potential side reactions include the formation of benzyl alcohol if water is present, and over-alkylation to form a quaternary ammonium salt, although the latter is less common when the amine is used in slight excess.[5][6]
Reductive Amination: This approach is often preferred for its mild reaction conditions (room temperature) and the use of less lachrymatory starting materials (benzaldehyde vs. benzyl halides). The one-pot nature of the reaction also contributes to its appeal. While generally high-yielding, the reaction time can be significantly longer than the microwave-assisted alkylation. The choice of reducing agent is crucial, with sodium triacetoxyborohydride being a popular choice due to its selectivity and ease of handling.[2][4]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the two synthetic pathways, highlighting the key transformations.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
A Comparative Guide to the Quantification of 1-Benzylpiperidine: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Benzylpiperidine against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The information presented herein is intended to assist in the selection of the most suitable analytical method based on specific research and development needs, supported by experimental data and detailed protocols.
Comparative Performance Analysis
The selection of an analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC is a robust and widely used method, GC-MS and CE offer distinct advantages in specific scenarios. The following tables summarize the key performance parameters of a representative validated HPLC method compared to a validated GC-MS method for a closely related compound, 1-Benzylpiperazine, and the general capabilities of Capillary Electrophoresis.
Table 1: Comparison of Quantitative Validation Parameters
| Parameter | Representative HPLC Method | GC-MS Method (for 1-Benzylpiperazine)[1][2] | Capillary Electrophoresis (General) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 (0-10 µg/mL) | Typically > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 79 - 96% (in plasma) | High accuracy achievable |
| Precision (% RSD) | < 2.0% | Intra-day: < 15%, Inter-day: < 15% | High precision, RSD < 2% is common |
| Limit of Detection (LOD) | ~0.05 µg/mL | 0.004 µg/mL (in plasma)[1] | 0.02 - 0.06 µg/L (for similar compounds)[3] |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | 0.016 µg/mL (in plasma)[1] | 0.06 - 0.21 µg/L (for similar compounds)[3] |
Table 2: Comparison of Methodological Attributes
| Attribute | Representative HPLC Method | GC-MS Method | Capillary Electrophoresis |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of ions in an electric field based on their electrophoretic mobility.[4] |
| Sample Volatility Requirement | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Derivatization may be necessary for non-volatile compounds. | Not required. |
| Instrumentation Cost | Moderate to High | High | Moderate |
| Throughput | High | Moderate to High | High |
| Selectivity | Good, can be optimized with different columns and mobile phases. | Very high, based on both retention time and mass spectrum. | Very high, excellent for resolving complex mixtures. |
| Solvent Consumption | Moderate to High | Low | Very Low |
Experimental Protocols
Representative Validated HPLC Method for this compound
This protocol describes a typical reversed-phase HPLC method for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and 0.01 M phosphate buffer (pH 6.8) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²) of the linear regression.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Calculate the relative standard deviation (%RSD) for the peak areas.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow and Validation Relationships
To better understand the experimental process and the interplay of validation parameters, the following diagrams are provided.
Caption: Workflow for HPLC Method Validation.
Caption: Interrelationship of HPLC Validation Parameters.
References
In-Vitro and In-Vivo Evaluation of 1-Benzylpiperidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Analogs of this compound have been extensively investigated for a variety of pharmacological activities, with a significant focus on neurodegenerative diseases, particularly Alzheimer's disease.[3][4][5] This guide provides a comparative overview of the in-vitro and in-vivo evaluation of various this compound analogs, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The biological activity of this compound analogs is typically quantified by their inhibitory concentration (IC50) or binding affinity (Ki) against specific biological targets. The following tables summarize the in-vitro activities of selected analogs from various studies.
Table 1: Cholinesterase Inhibitory Activity of this compound Analogs
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 15b | eeAChE | 0.39 ± 0.11 | Donepezil | - | [3][4] |
| 15j | eqBChE | 0.16 ± 0.04 | Tacrine | - | [3][4] |
| 19 | AChE | 5.10 ± 0.24 | Galantamine | 1.19 ± 0.046 | [5][6] |
| 19 | BuChE | 26.78 ± 0.81 | - | - | [5][6] |
| d5 | HDAC | 0.17 | - | - | [7] |
| d5 | AChE | 6.89 | - | - | [7] |
| d10 | HDAC | 0.45 | - | - | [7] |
| d10 | AChE | 3.22 | - | - | [7] |
| 20 | AChE | 5.94 ± 1.08 | Donepezil (1) | - | [8] |
| 28 | AChE | 0.41 ± 1.25 | - | - | [8] |
| 40 | AChE | - | - | - | [9] |
| 41 | AChE | - | - | - | [9] |
| 5MeSA4ABP | AChE | 57.46 ± 2.140% inhibition at 5 µM | - | - | [10] |
eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase
Table 2: Serotonin Transporter (SERT) Binding Affinity of this compound Analogs
| Compound | Target | Ki (µM) | Source |
| 19 | h-SERT | 196.6 ± 11.34 | [5][6] |
| 21 | h-SERT | Good affinity (exact value not specified) | [5][6] |
| 12-16 | h-SERT | Low micromolar range | [6] |
h-SERT: human Serotonin Transporter
Key Experimental Protocols
The evaluation of this compound analogs involves a series of standardized in-vitro and in-vivo assays to determine their efficacy and safety profiles.
In-Vitro Assays
1. Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][6]
-
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
Prepare solutions of the test compounds, reference inhibitor (e.g., donepezil or galantamine), and enzymes (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the enzyme solution, DTNB, and the test compound or reference inhibitor.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).
-
Measure the absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
2. Serotonin Transporter (SERT) Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the serotonin transporter.[5][6]
-
Principle: The assay measures the ability of a test compound to displace a specific radiolabeled ligand (e.g., [³H]-paroxetine) from its binding site on the SERT.
-
Procedure:
-
Prepare cell membranes expressing the human serotonin transporter (h-SERT).
-
Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Determine the Ki value, which represents the inhibition constant of the test compound, from the IC50 value using the Cheng-Prusoff equation.
-
In-Vivo Assays
1. Morris Water Maze Test
This behavioral test is used to assess spatial learning and memory in animal models, often in the context of cognitive impairment induced by agents like scopolamine.[3][4]
-
Principle: The test relies on the animal's ability to learn and remember the location of a hidden platform in a circular pool of water, using distal visual cues.
-
Procedure:
-
A circular pool is filled with opaque water, and a small platform is hidden just below the water surface.
-
Mice are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.
-
After the training period, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant (where the platform was previously located) is measured to assess memory retention.
-
Test compounds are administered to the animals before or during the training period to evaluate their effects on learning and memory.
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway
The primary mechanism of action for many this compound analogs in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic signaling pathway, responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, these analogs increase the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound analogs on AChE.
General Experimental Workflow
The evaluation of novel this compound analogs typically follows a structured workflow, progressing from initial in-silico design and synthesis to comprehensive in-vitro and in-vivo testing.
Caption: A general workflow for the in-vitro and in-vivo evaluation of this compound analogs.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of this compound and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of this compound and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease | MDPI [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and preclinical evaluation of novel this compound derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzylpiperidine Derivatives: A Comparative Efficacy Guide for Researchers
For researchers, scientists, and drug development professionals, the N-benzylpiperidine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across various disease areas. This guide provides a comparative analysis of the efficacy of different N-benzylpiperidine derivatives, focusing on their roles as cholinesterase inhibitors for neurodegenerative diseases and as USP7 inhibitors in oncology. The information is supported by experimental data and detailed methodologies to aid in the advancement of research and drug development.
The N-benzylpiperidine motif is a cornerstone in the design of bioactive compounds, offering a versatile framework that can be tailored to achieve high potency and selectivity for a range of biological targets.[1] Its structural characteristics, including the basic piperidine nitrogen and the aromatic benzyl group, facilitate crucial interactions with enzyme active sites and receptors.[2] This has led to the development of numerous derivatives with diverse pharmacological activities.
Comparative Efficacy of N-Benzylpiperidine Derivatives
The therapeutic efficacy of N-benzylpiperidine derivatives is most prominently illustrated by their activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic hypothesis of Alzheimer's disease, and as inhibitors of Ubiquitin-Specific Protease 7 (USP7), a critical regulator of the p53 tumor suppressor pathway.
Cholinesterase Inhibition
N-benzylpiperidine derivatives have been extensively investigated as AChE inhibitors.[3][4] The core structure mimics the quaternary ammonium group of acetylcholine, allowing it to bind to the active site of the enzyme. Modifications to the benzyl and piperidine rings have led to the development of highly potent and selective inhibitors.
One of the most well-known drugs featuring this scaffold is Donepezil, a potent and selective AChE inhibitor used in the treatment of Alzheimer's disease.[1] Research has explored numerous analogs to improve upon its activity and pharmacokinetic profile.[5][6] For instance, the introduction of a bulky moiety at the para position of the benzamide in certain derivatives has been shown to substantially increase anti-AChE activity.[7] Furthermore, some derivatives have been designed as dual inhibitors of both AChE and BChE, which may offer a broader therapeutic window in the later stages of Alzheimer's disease.[6][8]
USP7 Inhibition
More recently, N-benzylpiperidine derivatives have emerged as potent inhibitors of USP7, a deubiquitinating enzyme that plays a crucial role in cancer by regulating the stability of oncoproteins like MDM2.[9] Inhibition of USP7 leads to the stabilization of the tumor suppressor p53, triggering apoptosis in cancer cells. Through structural optimization, N-benzylpiperidinol derivatives have been identified as highly potent and selective USP7 inhibitors, with some compounds demonstrating strong antitumor activity in cellular assays.[9]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of selected N-benzylpiperidine derivatives against their respective targets.
| Compound ID | Target(s) | IC50 (µM) | Reference |
| Cholinesterase Inhibitors | |||
| Donepezil | AChE | 0.03 ± 0.07 | [5] |
| Derivative 21 | AChE | 0.00056 | [7] |
| Derivative 28 | AChE | 0.41 ± 1.25 | [5] |
| Derivative 20 | AChE | 5.94 ± 1.08 | [5] |
| Derivative 4a | AChE | 2.08 ± 0.16 | [6] |
| BuChE | 7.41 ± 0.44 | [6] | |
| Derivative d5 | HDAC | 0.17 | [10] |
| AChE | 6.89 | [10] | |
| Derivative d10 | HDAC | 0.45 | [10] |
| AChE | 3.22 | [10] | |
| USP7 Inhibitors | |||
| L55 | USP7 | 0.0408 | [9] |
| LNCaP cells | 0.0296 | [9] | |
| RS4;11 cells | 0.0416 | [9] |
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway in Alzheimer's Disease
In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE) rapidly hydrolyzes ACh in the synaptic cleft, terminating the signal. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in ACh. AChE inhibitors, such as N-benzylpiperidine derivatives, block the action of AChE, thereby increasing the concentration and duration of ACh in the synapse and enhancing cholinergic neurotransmission.[4][11]
Caption: Cholinergic signaling at the synapse and the inhibitory action of N-benzylpiperidine derivatives on AChE.
p53 Signaling Pathway and USP7 Inhibition
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Under normal conditions, p53 levels are kept low through ubiquitination by the E3 ligase MDM2, which targets p53 for proteasomal degradation. The deubiquitinase USP7 can remove ubiquitin from MDM2, thereby stabilizing it and promoting p53 degradation. N-benzylpiperidine derivatives that inhibit USP7 prevent the deubiquitination of MDM2, leading to its degradation. This, in turn, allows p53 to accumulate, activating downstream targets that induce apoptosis in cancer cells.[1][9]
Caption: The p53 signaling pathway and the role of USP7 inhibition by N-benzylpiperidine derivatives in promoting apoptosis.
Experimental Workflow for Inhibitor Screening
The screening of N-benzylpiperidine derivatives for their inhibitory activity typically follows a standardized workflow, starting with a primary biochemical assay to determine the IC50 value, followed by secondary cell-based assays to assess cellular potency and mechanism of action.
Caption: A general experimental workflow for the screening and development of N-benzylpiperidine derivative inhibitors.
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure cholinesterase activity.[8][9]
Principle: The assay is based on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm. The rate of color formation is proportional to the enzyme activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)
-
AChE or BChE enzyme solution (1 U/mL in phosphate buffer)
-
Test N-benzylpiperidine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the ATCI or BTCI solution to all wells except the blank to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, taking readings at 1-minute intervals.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition is calculated as: [1 - (Rate of Test Sample / Rate of Control)] x 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
USP7 Inhibition Assay (Fluorogenic)
This assay measures the deubiquitinating activity of USP7 using a fluorogenic substrate.
Principle: The substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is non-fluorescent. Upon cleavage of the AMC group by USP7, free AMC is released, which is highly fluorescent. The rate of increase in fluorescence is proportional to the USP7 activity.
Materials:
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Purified recombinant USP7 enzyme
-
Ub-AMC substrate
-
Test N-benzylpiperidine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black microplate
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Enzyme and Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Dilute the USP7 enzyme to the desired concentration in assay buffer.
-
Pre-incubation: Add the diluted enzyme to the wells of the microplate. Add the diluted test compounds or solvent control to the respective wells. Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add the Ub-AMC substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity in kinetic mode for 60-120 minutes.
-
Data Analysis: Calculate the rate of reaction (change in fluorescence units per minute). The percent inhibition is calculated as: [1 - (Rate of Test Sample / Rate of Control)] x 100. The IC50 value is determined by fitting the data to a four-parameter logistic equation.[2]
Cellular Viability Assay (e.g., MTS/MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of the USP7 inhibitor derivatives on cancer cell lines.
Principle: Tetrazolium salts (e.g., MTS or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., RS4;11, LNCaP)
-
Cell culture medium and supplements
-
Test N-benzylpiperidine derivatives
-
MTS or MTT reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationships of Novel 1-Benzylpiperidine Compounds
For researchers and drug development professionals, the 1-benzylpiperidine scaffold represents a privileged structure in the design of potent and selective therapeutic agents. This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies, focusing on novel derivatives targeting key proteins in neurodegenerative diseases and other disorders. Experimental data is presented in structured tables for clear comparison, accompanied by detailed methodologies for key biological assays and visual representations of signaling pathways and experimental workflows.
The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with target proteins.[1] Its versatility has led to its incorporation into numerous approved drugs, including the well-known acetylcholinesterase (AChE) inhibitor, donepezil.[1] Recent research has expanded the therapeutic potential of this compound derivatives beyond Alzheimer's disease, with investigations into their roles as inhibitors of the serotonin transporter (SERT), monoacylglycerol lipase (MAGL), and ubiquitin-specific peptidase 7 (USP7).
Comparative Analysis of Biological Activity
The following tables summarize the in vitro activities of several series of novel this compound compounds, highlighting the impact of structural modifications on their potency and selectivity.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors
A primary focus of SAR studies on this compound derivatives has been the development of inhibitors for AChE, a key target in Alzheimer's disease.[2][3][4] The data below compares compounds with varying substituents on the piperidine and benzyl moieties.
| Compound | Modifications | Target | IC50 (µM) | Reference |
| Series 1 | 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives | AChE | - | [5] |
| 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 0.0012 | [5] |
| BuChE | ~41.6 | [5] | ||
| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.00056 | [6] |
| BuChE | ~10 | [6] | ||
| Series 2 | This compound-4-carboxamide derivatives | AChE | - | [7] |
| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 | [7] |
| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 | [7] |
| Series 3 | Phenylacetate derivatives of this compound | AChE | - | [8] |
| 19 | 4-Fluorophenylacetate derivative | AChE | 5.10 | [8] |
| BuChE | 26.78 | [8] |
Key SAR Observations for AChE Inhibition:
-
Introduction of a phenyl group on the amide nitrogen of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives enhances activity.[5]
-
Rigid analogues containing an isoindolone moiety exhibit potent anti-AChE activity.[5]
-
For 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, a bulky substituent at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen dramatically increases activity.[6]
-
The basicity of the piperidine nitrogen is crucial for activity.[6]
-
Replacing the ester linker in lead compounds with a more stable amide linker has yielded potent analogues.[7]
Dual-Target AChE and Serotonin Transporter (SERT) Inhibitors
Recognizing that depression is a common neuropsychiatric symptom in Alzheimer's disease, researchers have pursued dual-target ligands that inhibit both AChE and SERT.[2][3][4]
| Compound | Modifications | AChE IC50 (µM) | SERT Ki (µM) | Reference |
| 7-10 | Halogen substituents at position 3 of the benzyl ring | 28 - 41 | > 100 | [2][8] |
| 12-16 | Varied substituents on the benzoylpiperidine moiety | > 200 | Low µM range | [2][8] |
| 21 | 2-phenylacetate derivative | > 500 | 25.5 | [2] |
Key SAR Observations for Dual-Target Inhibition:
-
It has proven challenging to design potent dual inhibitors. Structural modifications that favor AChE inhibition often reduce affinity for SERT, and vice-versa.[2][4]
-
For the 1,2,3,4-tetrahydroisoquinoline functionalized this compound derivatives, halogen substitution on the benzyl ring did not improve activity towards either target.[2][8]
-
Steric bulk on the benzylpiperidine moiety appears to enhance selectivity for BuChE over AChE, while having a less pronounced effect on SERT affinity.[2]
Monoacylglycerol Lipase (MAGL) Inhibitors
This compound derivatives have also been explored as reversible inhibitors of MAGL, a target for anti-inflammatory and anti-cancer therapies.[9]
| Compound | Modifications | hMAGL IC50 (nM) | Reference |
| 28 | Benzylpiperidine-based compound | Potent (specific value not stated) | [9] |
| 29 | Benzylpiperazine-based compound | Potent (specific value not stated) | [9] |
Key SAR Observations for MAGL Inhibition:
-
Both benzylpiperidine and benzylpiperazine scaffolds can yield potent and selective reversible MAGL inhibitors.[9]
-
The most potent compounds demonstrated good ADME properties and low in vivo toxicity.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are representative protocols for key assays.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE is determined using a spectrophotometric method based on the procedure described by Ellman et al. The assay mixture typically contains:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
A solution of the test compound in a suitable solvent (e.g., DMSO).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
The enzyme, acetylcholinesterase (from electric eel or human erythrocytes).
The reaction is initiated by the addition of the substrate. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at a wavelength of approximately 412 nm. The inhibitory activity of the compound is expressed as the concentration required to inhibit the enzyme activity by 50% (IC50).
Serotonin Transporter (SERT) Binding Assay
The affinity of the compounds for the human serotonin transporter (h-SERT) is evaluated through radioligand binding assays.[8] A typical protocol involves:
-
Preparation of cell membranes expressing h-SERT.
-
Incubation of the membranes with a specific radioligand, such as [³H]-paroxetine.
-
Addition of varying concentrations of the test compounds.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizing the Science
Caption: Cholinergic signaling pathway and the inhibitory action of this compound compounds on AChE.
Caption: A typical experimental workflow for the evaluation of novel this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of this compound and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of this compound and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. citedrive.com [citedrive.com]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 1-Benzylpiperidine in Synthetic Chemistry: A Comparative Guide
In the intricate world of synthetic chemistry, the piperidine scaffold is a cornerstone, forming the structural basis of numerous pharmaceuticals and biologically active compounds. The choice of the N-substituent on the piperidine ring is a critical decision that profoundly influences the reactivity, stereoselectivity, and overall efficiency of a synthetic route. Among the various options, the 1-benzylpiperidine scaffold offers a unique combination of properties that frequently render it superior to other common piperidine derivatives, such as those bearing N-Boc, N-Cbz, or N-aryl groups. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Key Advantages of the this compound Scaffold
The utility of the N-benzyl group extends beyond its role as a simple protecting group. Its electronic and steric properties can be strategically exploited to facilitate a variety of chemical transformations.
1. Stability and Facile Removal: The N-benzyl group exhibits broad stability across a range of reaction conditions, including acidic and basic media, as well as exposure to many organometallic reagents. This robustness allows for a wide array of chemical manipulations on the piperidine ring or other parts of the molecule without premature cleavage of the N-benzyl group.[1] Crucially, its removal can be achieved under relatively mild and selective conditions, most commonly through catalytic hydrogenation or transfer hydrogenation, which often proceed in high yields.[2]
2. Influence on Stereoselectivity: The steric bulk of the benzyl group can play a significant role in directing the stereochemical outcome of reactions at adjacent positions on the piperidine ring. This has been demonstrated in various transformations, including alkylations and reductions, where the N-benzyl group can favor the formation of a particular diastereomer.
3. Activation of α-Protons: The electron-withdrawing nature of the benzyl group can influence the acidity of the α-protons on the piperidine ring, facilitating their deprotonation for subsequent functionalization.
4. Role in Biological Activity: In the context of medicinal chemistry, the N-benzylpiperidine motif is recognized as a "privileged scaffold".[3][4] The benzyl group can engage in crucial cation-π interactions with biological targets, contributing to the binding affinity and overall pharmacological profile of the molecule.[4][5]
Comparative Performance in Synthesis
The following tables summarize quantitative data from various studies, offering a direct comparison of the this compound scaffold with other common N-substituted piperidines in different synthetic applications.
Table 1: Comparison of N-Protecting Groups for Piperidine
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Advantages | Disadvantages |
| Benzyl (Bn) | Benzyl bromide, Benzaldehyde (reductive amination) | Catalytic hydrogenolysis (H₂, Pd/C), Transfer hydrogenation | Strong acids, bases, organometallics | Robust, can influence stereoselectivity, cation-π interactions | Susceptible to some reductive conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Basic conditions, hydrogenolysis, weak acids | High-yielding protection, volatile cleavage products | Requires strong acidic conditions for removal |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) | Acidic and basic conditions | Orthogonal to Boc and Fmoc | Similar removal conditions to Benzyl |
| Aryl | Aryl halide (Buchwald-Hartwig amination) | Harsh conditions often required | Generally very stable | Can modulate electronic properties | Difficult to remove |
Table 2: Yield Comparison in a Representative Synthetic Transformation (Oxidation)
This table compares the yield of a key intermediate, N-substituted-4-piperidinecarboxaldehyde, from the corresponding alcohol.
| N-Substituent | Oxidizing Agent | Solvent | Yield (%) | Reference |
| Benzyl | TEMPO/NaIO₄/NaBr | Dichloromethane | 93.3 | [6] |
| Boc | Dess-Martin Periodinane | Dichloromethane | ~90 (Typical) | General knowledge |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are representative protocols for key transformations involving this compound.
Protocol 1: N-Benzylation of Piperidine via Reductive Amination
This protocol describes the formation of this compound from piperidine and benzaldehyde.
Materials:
-
Piperidine (1.0 eq.)
-
Benzaldehyde (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the piperidine derivative (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable solvent, such as DCM or DCE.
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the solution. Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]
Protocol 2: N-Debenzylation of this compound via Catalytic Transfer Hydrogenation
This protocol details the removal of the N-benzyl group to yield the parent piperidine.
Materials:
-
This compound derivative (1.0 eq.)
-
10% Palladium on carbon (Pd/C) (catalytic amount)
-
Ammonium formate (excess)
-
Methanol
Procedure:
-
To a stirred suspension of the this compound derivative in methanol, add 10% Pd/C.
-
To this mixture, add ammonium formate in a single portion.
-
Reflux the reaction mixture, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the debenzylated piperidine.
Visualization of Synthetic Strategies
The following diagrams, generated using the DOT language, illustrate key decision-making processes and workflows in syntheses involving piperidine scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102079720B - Method for preparing this compound-4-carboxaldehyde - Google Patents [patents.google.com]
Unraveling the Target Landscape of 1-Benzylpiperidine Compounds: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the promiscuity of a chemical scaffold is paramount to advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of 1-benzylpiperidine-based compounds, a privileged scaffold in medicinal chemistry, against a panel of common biological targets. The data presented herein, supported by detailed experimental protocols and visual pathway representations, offers a valuable resource for target validation and off-target liability assessment.
The this compound motif is a cornerstone in the design of bioactive molecules, frequently appearing in approved drugs and clinical candidates.[1] Its structural features allow for interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. However, this versatility can also result in off-target effects, necessitating comprehensive cross-reactivity profiling.[2] This guide summarizes key findings from multiple studies to illuminate the target engagement profile of this important chemical class.
Comparative Analysis of Target Inhibition
The following tables summarize the inhibitory activities (IC₅₀) and binding affinities (Kᵢ) of various this compound derivatives against several key biological targets. These targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical enzymes in the cholinergic system; the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission; and sigma receptors (σ₁ and σ₂), which are implicated in a variety of cellular functions and neurological disorders. Additionally, data on μ-opioid receptor (MOR) affinity is included, highlighting the potential for these compounds to interact with the opioid system.
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| Cholinesterase Inhibition | |||
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl this compound-4-carboxylate (Lead Compound) | AChE | 0.03 | [3] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 | [3] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 | [3] |
| Compound 19 (2-phenylacetate derivative) | AChE | 5.10 | [4] |
| Compound 19 (2-phenylacetate derivative) | BuChE | 26.78 | [4] |
| Compound 15b | AChE | 0.39 | [5] |
| Compound 15j | BuChE | 0.16 | [5] |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | AChE | 0.013 | [6] |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | BuChE | 3.1 | [6] |
| Compound/Derivative | Target | Kᵢ (nM) | Reference |
| Sigma Receptor and SERT Affinity | |||
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | hσ₁R | 1.45 | [6] |
| Compound 21 | SERT | 25,500 | [4][7] |
| Compound 52 | MOR | 56.4 | [8] |
| Compound 52 | σ₁R | 11.0 | [8] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | S1R | 3.2 | [9] |
| BFP (a novel benzylpiperidine derivative) | σ₁R | 10.9 | [10] |
Experimental Protocols
The data presented in this guide were generated using established and validated experimental methodologies. Below are detailed protocols for the key assays cited.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BuChE.[5][11]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine serum or human plasma
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (e.g., Donepezil, Galantamine)[4][5]
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the enzyme solution (AChE or BuChE).
-
Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a colored product.
-
Measure the absorbance of the colored product at a specific wavelength (typically 412 nm) over time using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.[4][6]
General Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., HEK-293 cells stably transfected with the human σ₁ receptor).[6]
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors, [³H]-paroxetine for SERT), and varying concentrations of the unlabeled test compound.[4][6]
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity bound in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity bound in the presence of a high concentration of a known saturating unlabeled ligand (e.g., 10 µM haloperidol for σ₁ receptors).[6]
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kₐ) of the radioligand.[6]
-
Visualizing the Molecular Landscape
To better understand the biological context of these cross-reactivity studies, the following diagrams illustrate a general experimental workflow and the signaling pathways associated with the key targets.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of this compound and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands [inis.iaea.org]
- 11. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New 1-Benzylpiperidine Derivatives Against Existing Drugs: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of newly synthesized 1-benzylpiperidine derivatives, benchmarking their performance against established drugs in key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes complex biological and experimental processes to facilitate informed decision-making in drug discovery.
The N-benzylpiperidine (N-BP) structural motif is a versatile scaffold in medicinal chemistry, recognized for its structural flexibility and three-dimensional nature, which allows for fine-tuning of efficacy and physicochemical properties.[1][2] This has led to its incorporation in numerous approved drugs and clinical candidates.[1][2] Recent research has focused on developing novel this compound derivatives with potential applications as cholinesterase inhibitors for Alzheimer's disease, dual-acting analgesics, and antimicrobial and anticancer agents.[3][4][5][6][7][8]
I. Cholinesterase Inhibition for Alzheimer's Disease
A significant area of investigation for this compound derivatives is the treatment of Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9][10][11] These enzymes are key targets as their inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[9][10]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of several new this compound derivatives against AChE and BuChE, compared to established Alzheimer's drugs such as Donepezil, Galantamine, and Tacrine.
| Compound/Drug | Target | IC50 (µM) | Source |
| New Derivatives | |||
| Compound 28 | AChE | 0.41 ± 1.25 | [3] |
| Compound 20 | AChE | 5.94 ± 1.08 | [3] |
| Lead Compound 5 | AChE | 0.03 ± 0.07 | [3] |
| Compound 19 | AChE | < 500 (moderate) | [9] |
| Compound 19 | BuChE | 26.78 ± 0.81 | [9][11] |
| Compound 21 | BuChE | Good and Selective | [9] |
| Compound 15b | eeAChE | 0.39 ± 0.11 | [10] |
| Compound 15b | huAChE | 1.49 ± 0.43 | [10] |
| Compound 15b | huBChE | 1.33 ± 0.55 | [10] |
| Compound 15j | eqBChE | 0.16 ± 0.04 | [10] |
| Compound 15j | huAChE | 1.25 ± 0.48 | [10] |
| Compound 15j | huBChE | 0.66 ± 0.22 | [10] |
| Compound d5 | HDAC | 0.17 | [12] |
| Compound d5 | AChE | 6.89 | [12] |
| Compound d10 | HDAC | 0.45 | [12] |
| Compound d10 | AChE | 3.22 | [12] |
| Compound 21 (hydrochloride) | AChE | 0.00056 | [13] |
| Existing Drugs | |||
| Donepezil | AChE | Potent Inhibitor | [3][14] |
| Galantamine | AChE | 1.19 ± 0.046 | [9][11] |
| Tacrine | AChE | As potent as some new derivatives | [15] |
eeAChE: Electric eel acetylcholinesterase, eqBChE: Equine butyrylcholinesterase, huAChE: Human acetylcholinesterase, huBChE: Human butyrylcholinesterase, HDAC: Histone deacetylase.
Experimental Protocols: Acetylcholinesterase Inhibitory Assay (Ellman's Method)
The acetylcholinesterase (AChE) inhibitory activity of the synthesized compounds is commonly determined using a modified Ellman's spectrophotometric method.[15]
Materials:
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for color development
-
Test compounds (this compound derivatives)
-
Reference drug (e.g., Donepezil)
-
Phosphate buffer (pH 8.0)
-
AChE enzyme solution
Procedure:
-
Prepare solutions of the test compounds and the reference drug in a suitable solvent.
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance per minute.
-
The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of AChE inhibition by this compound derivatives.
Caption: General experimental workflow for evaluating AChE inhibitors.
II. Dual-Acting Ligands for Pain Management
Recent advancements have focused on designing this compound derivatives as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) to develop safer and more effective analgesics.[4] This dual-target approach aims to provide potent antinociceptive effects while mitigating common opioid-related side effects.[4]
Data Presentation: Comparative Receptor Binding and Analgesic Efficacy
The following table compares the receptor binding affinities (Ki) and analgesic efficacy (ED50) of a promising new this compound derivative with the conventional opioid analgesic, oxycodone.
| Compound/Drug | MOR Affinity (Ki, nM) | σ1R Affinity (Ki, nM) | Analgesic Efficacy (ED50, mg/kg) | Adverse Effects | Source |
| New Derivative | |||||
| Compound 52 | 56.4 | 11.0 | Abdominal Contraction: 4.04 (mice)Inflammatory Pain: 6.88 (mice)Formalin Test: 13.98 (rats)Chronic Pain: 7.62 (mice) | Less constipation, hyperlocomotion, and physical dependence than oxycodone | [4] |
| Existing Drug | |||||
| Oxycodone | High affinity MOR agonist | - | Potent analgesic | Constipation, hyperlocomotion, physical dependence | [4] |
Experimental Protocols: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds to the μ-opioid and σ1 receptors.
General Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (MOR or σ1R).
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [³H]DAMGO for MOR, --INVALID-LINK---pentazocine for σ1R) in the presence of varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of dual-acting MOR/σ1R ligands.
Caption: Workflow for the evaluation of new analgesic compounds.
III. Antimicrobial and Anticancer Potential
The versatility of the this compound scaffold is further demonstrated by its exploration in antimicrobial and anticancer research.[5][6][7][8]
Data Presentation: Antimicrobial and Anticancer Activity
| Compound Type | Target Organism/Cell Line | Activity | Source |
| Antimicrobial | |||
| N-benzyl piperidin-4-one derivatives | Aspergillus niger (fungus) | Potent activity | [5][6] |
| N-benzyl piperidin-4-one derivatives | Escherichia coli (bacteria) | Potent activity | [5][6] |
| Anticancer | |||
| RC-106 (benzylpiperidine derivative) | Paca3, MDA-MB 231 (cancer cell lines) | Antitumor efficacy | [16] |
| N-benzyl piperidinol derivative (L55) | LNCaP, RS4;11 (cancer cell lines) | IC50 = 29.6 nM, 41.6 nM | [17] |
Experimental Protocols: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the new derivatives against various microbial strains.
General Procedure (Broth Microdilution Method):
-
Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions for the microorganism.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow
Caption: Workflow for antimicrobial and anticancer evaluation.
Conclusion
The this compound scaffold continues to be a highly productive framework for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as next-generation cholinesterase inhibitors, safer and more potent analgesics, and promising antimicrobial and anticancer compounds. The provided data, protocols, and diagrams offer a valuable resource for researchers to compare these new derivatives with existing drugs and to guide future drug discovery efforts. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imedpub.com [imedpub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of this compound and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Benzylpiperidine | 31252-42-3 | Benchchem [benchchem.com]
- 17. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of a Novel 1-Benzylpiperidine Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel synthetic pathway for a 1-benzylpiperidine analog, a scaffold of significant interest in medicinal chemistry. The performance of this novel pathway, centered on reductive amination, is objectively compared with the traditional direct N-alkylation method. Supporting experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting the optimal synthetic strategy.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the synthesis of this compound analogs via reductive amination and direct N-alkylation. The data presented is a synthesis of reported values from various studies.
| Parameter | Novel Pathway (Reductive Amination) | Alternative Pathway (Direct N-Alkylation) |
| Typical Yield | 75-95% | 60-85% |
| Reaction Time | 2-12 hours | 12-24 hours |
| Typical Purity | >98% (after chromatography) | Variable, often requires extensive purification |
| Key Advantage | High selectivity, avoids over-alkylation | Simple setup, readily available reagents |
| Key Disadvantage | Requires a specific reducing agent | Prone to over-alkylation (quaternary salt formation) |
Experimental Protocols
Detailed methodologies for the novel reductive amination pathway and the alternative direct N-alkylation pathway are provided below.
Novel Synthetic Pathway: Reductive Amination
This method involves the reaction of piperidine with benzaldehyde to form an iminium ion, which is subsequently reduced in situ to the desired this compound.
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound analog.
Alternative Synthetic Pathway: Direct N-Alkylation
This traditional method involves the direct reaction of piperidine with a benzyl halide in the presence of a base.
Materials:
-
Piperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add piperidine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Slowly add benzyl bromide (1.1 eq) to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to remove any unreacted starting material and the over-alkylated quaternary ammonium salt byproduct.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of the novel synthetic pathway and the logical steps involved in its validation.
Caption: Experimental workflow for the novel reductive amination pathway.
Caption: Logical workflow for the validation of the synthetic pathway.
Safety Operating Guide
Proper Disposal of 1-Benzylpiperidine: A Comprehensive Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical reagents like 1-Benzylpiperidine are critical for ensuring personnel safety and environmental compliance. Due to its potential hazards, this compound must be managed as hazardous waste from the point of generation through final disposal. This guide provides a step-by-step protocol for its proper disposal.
Hazard Profile and Safety Precautions
While specific toxicological data for this compound may be limited, its structural similarity to other piperidine derivatives necessitates that it be handled as a hazardous substance.[1] The primary hazards associated with this compound and similar compounds include acute toxicity if swallowed, inhaled, or in contact with skin, as well as the potential to cause severe skin burns and eye damage.[1][2] It may also be harmful to aquatic life.
Before beginning any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Eye and Face Protection: Chemical safety goggles and, for larger quantities, a face shield are essential to protect against splashes.[2][3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[2][3]
-
Body Protection: A lab coat or a chemical-resistant apron should be worn.[2][3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[3]
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications for piperidine and its derivatives, which should be considered when handling this compound for disposal.
| Hazard Category | Classification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or Harmful[3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation[3] |
| Serious Eye Damage/Irritation | Causes serious eye damage[3] |
| Environmental Hazards | Harmful to aquatic life[3] |
| Flammability | Some piperidine derivatives are flammable[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to institutional and regulatory standards. The following protocol outlines the necessary steps from waste generation to collection.
Experimental Protocol for Waste Segregation and Collection
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure unused product, contaminated solutions, and contaminated labware (e.g., gloves, wipes, pipette tips).
-
Segregate this compound waste from other waste streams. Crucially, do not mix it with non-halogenated organic waste, aqueous waste, acids, bases, or heavy metals to prevent dangerous reactions and simplify disposal.[3]
-
If the this compound is halogenated, it must be collected in a dedicated container for halogenated organic waste.[3]
-
-
Containerization:
-
Select a chemically resistant waste container appropriate for the type of waste. For liquid waste, use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[3][4] For solid waste, a sealable, chemically resistant plastic bag or drum is suitable.[1]
-
Ensure the container is in good condition and not leaking.[4]
-
-
Labeling:
-
Accumulation and Storage:
-
Disposal Request:
-
Once the container is full or has been in storage for an extended period, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[3]
-
Emergency Procedures for Spills
In the event of a this compound spill, immediate action is required to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure there is adequate ventilation.[3]
-
Control and Contain: For small spills, absorb the chemical with an inert material such as vermiculite, sand, or a commercial absorbent.[3][5]
-
Collect Waste: Carefully collect the contaminated absorbent material into a sealable, labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Large Spills: For large spills, contact your institution's EHS department immediately.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling 1-Benzylpiperidine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides comprehensive, immediate safety and logistical information for the use of 1-Benzylpiperidine, including operational and disposal plans, to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a stringent PPE protocol is necessary to prevent exposure. The following table summarizes the recommended equipment.[1]
| Protection Type | Equipment | Specifications and Purpose |
| Eye/Face Protection | Safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. This is crucial to protect against splashes.[1] |
| Hand Protection | Chemical-resistant gloves | While specific breakthrough time data for this compound is not readily available, general guidance for piperidine and related compounds suggests the use of nitrile, neoprene, or butyl rubber gloves. It is critical to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contaminated. Double gloving is recommended for enhanced protection. |
| Body Protection | Lab coat, apron, or coveralls | To protect skin and clothing from potential splashes and contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator | To be used if working outside of a certified chemical fume hood or if there is a risk of inhaling vapors, mists, or aerosols. |
First Aid Measures
In the event of exposure to this compound, immediate action is critical. The following table outlines the appropriate first aid procedures.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Use in a well-ventilated area, preferably within a certified chemical fume hood. Avoid direct contact with skin and eyes, and prevent inhalation of vapors. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. |
| Storage | Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is crucial to prevent environmental contamination and adhere to regulatory compliance.
| Procedure | Description |
| Spill Containment | In case of a spill, evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[2] Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.[2] For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately. |
| Waste Disposal | Dispose of chemical waste through a licensed professional waste disposal service.[3] Do not allow the chemical to enter drains or the environment.[3] Empty containers should be decontaminated before disposal and all label safeguards should be observed. |
Experimental Protocol: Synthesis of N-Substituted Piperidines
The following is a representative protocol for the one-pot synthesis of N-substituted piperidines, a common application for piperidine derivatives.
Materials:
-
Aromatic aldehyde (2 mmol)
-
Aromatic amine (2 mmol)
-
β-ketoester (1 mmol)
-
Sodium lauryl sulfate (0.02 g)
-
Water (10 mL)
-
50 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde, aromatic amine, and β-ketoester.[4]
-
Add sodium lauryl sulfate and water to the flask.[4]
-
Stir the mixture at room temperature.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is separated by filtration.[4]
Visualizations
The following diagrams illustrate key workflows and logical relationships for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
